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7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one Documentation Hub

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Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one: Structural Dynamics, Synthesis, and Drug Discovery Applications

Executive Summary The compound 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1779843-13-8), also systematically named 7-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one, is a highly privileged heterocyclic scaffold in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1779843-13-8), also systematically named 7-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one, is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by a fused benzene and 1,3-oxazine ring system containing a cyclic carbamate (lactone-equivalent) core, this molecule serves as a critical building block for designing mechanism-based enzyme inhibitors and allosteric modulators.

Most notably, the 1,4-dihydro-2H-3,1-benzoxazin-2-one pharmacophore is the structural foundation of Efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used globally for HIV-1 therapy . The strategic placement of a fluorine atom at the C7 position introduces unique stereoelectronic effects that significantly alter the electrophilicity of the C2 carbonyl, making it an invaluable asset for targeted drug discovery.

Physicochemical Profiling & Structural Dynamics

The therapeutic utility of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is dictated by its rigid, planar conformation and the distinct reactivity of its cyclic carbamate core .

Stereoelectronic Effects of C7-Fluorination

Fluorine is the most electronegative element, and its incorporation at the C7 position (meta to the ring nitrogen and para to the C4 methylene group) exerts a profound inductive electron-withdrawing effect (-I effect).

  • Causality of Reactivity: This inductive pull withdraws electron density from the aromatic system, which subsequently reduces the electron density around the adjacent nitrogen and oxygen atoms of the oxazinone ring. As a result, the C2 carbonyl carbon becomes highly electrophilic.

  • Biological Implication: This heightened electrophilicity makes the C2 carbonyl highly susceptible to nucleophilic attack by catalytic residues (e.g., the active site serine in proteases), effectively turning the molecule into a potent "suicide substrate" or mechanism-based covalent inhibitor.

Conformational Planarity

The fused bicyclic system enforces a strict coplanarity between the aromatic ring and the oxazinone core. This rigidity minimizes the entropic penalty upon binding to target proteins, allowing for optimal π−π stacking interactions within hydrophobic binding pockets, such as the allosteric site of HIV-1 reverse transcriptase.

Mechanistic Applications in Drug Discovery

Allosteric Inhibition of Viral Polymerases (NNRTIs)

Benzoxazin-2-one derivatives are hallmark NNRTIs. They function by binding to a hydrophobic allosteric pocket located approximately 10 Å away from the polymerase active site of the HIV-1 Reverse Transcriptase. Binding induces a conformational shift that locks the enzyme's "thumb" subdomain in a hyperextended position, severely restricting the flexibility required for DNA polymerization .

Covalent Inhibition of Serine Proteases

Unlike the hydrolytically stable 3-one (lactam) isomers, the 2-one scaffold possesses inherent instability at the C2 position. When a serine protease (e.g., Human Leukocyte Elastase) encounters the 7-fluoro-benzoxazinone, the active site Ser-OH attacks the C2 carbonyl. This leads to the cleavage of the cyclic carbamate and the formation of a stable acyl-enzyme complex. The fluorine atom accelerates this ring-opening step by stabilizing the leaving group via its inductive effect.

Serine_Protease_Inhibition Serine_OH Serine-OH (Enzyme Active Site) Tetrahedral_Int Tetrahedral Intermediate Serine_OH->Tetrahedral_Int Nucleophilic Attack Benzoxazinone 7-Fluoro-Benzoxazin-2-one (Electrophilic C2) Benzoxazinone->Tetrahedral_Int Binds Acyl_Enzyme Acyl-Enzyme Complex (Stable) Tetrahedral_Int->Acyl_Enzyme Ring Opening (Carbamate Cleavage) Irreversible_Inhibition Irreversible Inhibition Acyl_Enzyme->Irreversible_Inhibition Slow Hydrolysis

Caption: Covalent mechanism-based inhibition of serine proteases by benzoxazin-2-one scaffolds.

Synthetic Methodologies & Protocols

The synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones historically relied on the use of highly toxic phosgene gas . To ensure a self-validating, green, and scalable protocol, the following methodology utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe phosgene equivalent. CDI provides the necessary carbonyl insertion without the extreme safety hazards, making it ideal for modern medicinal chemistry workflows.

Step-by-Step Synthesis Protocol

Reagents Required:

  • (2-Amino-4-fluorophenyl)methanol (Starting Material, 1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water, Ethyl Acetate (EtOAc), Brine, Anhydrous Na2​SO4​

Experimental Procedure:

  • Initiation: Flame-dry a round-bottom flask and purge with inert gas (Argon or N2​ ). Dissolve (2-amino-4-fluorophenyl)methanol (1.0 eq) in anhydrous THF (0.2 M concentration) and cool the mixture to 0 °C using an ice bath.

  • Activation: Add CDI (1.2 eq) portion-wise to the stirred solution over 10 minutes. Causality: The primary aniline acts as a nucleophile, attacking the CDI to form an intermediate N-acyl imidazole. The low temperature prevents unwanted dimerization.

  • Cyclization: Remove the ice bath, allow the reaction to warm to room temperature, and subsequently heat to 60 °C for 4–6 hours. Causality: Heating provides the activation energy necessary for the adjacent benzyl alcohol hydroxyl group to intramolecularly attack the N-acyl imidazole carbonyl, releasing imidazole and closing the 6-membered oxazinone ring.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:2) solvent system until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature and quench the reaction by adding distilled water. Extract the aqueous layer with EtOAc ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford pure 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one.

Synthetic_Workflow SM (2-Amino-4-fluorophenyl) methanol Intermediate N-Acyl Imidazole Intermediate SM->Intermediate THF, 0°C Reagent 1,1'-Carbonyldiimidazole (CDI) Reagent->Intermediate Nucleophilic Acylation Product 7-Fluoro-1H-benzo[d][1,3] oxazin-2(4H)-one Intermediate->Product Intramolecular Cyclization (RT to 60°C)

Caption: Phosgene-free synthetic workflow for 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one using CDI.

Quantitative Data & Comparative Analysis

To understand the specific utility of the 7-fluoro derivative, it is essential to compare it against other halogenated benzoxazinones commonly utilized in drug discovery. The table below summarizes key structural and functional metrics .

Compound NameCAS NumberMolecular WeightC2 Carbonyl ElectrophilicityPrimary Application / Activity
7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one 1779843-13-8167.14 g/mol High (Strong -I effect from F)Broad-spectrum building block, Protease inhibitor scaffold
6-Chloro-4-(cyclopropylethynyl)-... (Efavirenz)154598-52-4315.67 g/mol Moderate NNRTI (HIV-1 Reverse Transcriptase)
6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one 1017783-09-3228.04 g/mol Moderate Fragment-based drug discovery, Cross-coupling precursor

Table 1: Comparative profiling of halogenated 1,4-Dihydro-2H-3,1-benzoxazin-2-ones.

References

  • RSC Publishing. "Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement." Organic & Biomolecular Chemistry. Available at:[Link]

  • Google Patents. "Synthesis of a benzoxazinone (US7205402B2).
  • ResearchGate. "Convenient Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones by Iodocyclization of t-Butyl 2-Vinylphenylcarbamate." Heterocycles. Available at:[Link]

Exploratory

In-Depth Technical Guide: Structural Elucidation, Synthesis, and Application of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Executive Summary The benzoxazinone scaffold is a prominent nitrogen- and oxygen-containing heterocycle recognized for its rigid, planar structure, which serves as a privileged pharmacophore in medicinal chemistry[1]. Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazinone scaffold is a prominent nitrogen- and oxygen-containing heterocycle recognized for its rigid, planar structure, which serves as a privileged pharmacophore in medicinal chemistry[1]. Specifically, 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one represents a highly versatile building block. The strategic incorporation of a fluorine atom at the C7 position modulates the stereoelectronic profile of the core ring system, enhancing metabolic stability and optimizing lipophilic interactions within target protein binding pockets. This guide provides an authoritative breakdown of its IUPAC nomenclature, physicochemical properties, and a self-validating synthetic methodology designed for scalable drug development.

IUPAC Nomenclature and Structural Anatomy

The systematic naming of fused heterocyclic compounds often presents a challenge due to competing historical nomenclatures. The IUPAC name 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (often interchangeably referred to in literature as 7-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one) can be deconstructed to map its exact atomic topology:

  • [1,3]oxazin : The base heterocycle is a six-membered ring containing oxygen at position 3 and nitrogen at position 1 (prior to fusion numbering).

  • benzo[d] : Indicates that a benzene ring is fused to the 'd' face of the oxazine ring (the bond between C4 and C5 of the parent oxazine).

  • 1H- : In the numbering of the newly fused bicyclic system, the nitrogen atom is assigned position 1. The "1H" denotes that the nitrogen bears the indicated hydrogen atom (forming a secondary amine/carbamate).

  • -2(4H)-one : A carbonyl group (ketone) is located at position 2. The "4H" indicates that position 4 is saturated, existing as a methylene ( −CH2​− ) group.

  • 7-Fluoro : The fluorine atom is substituted at position 7 of the aromatic ring, which is para to the saturated C4 methylene and meta to the N1 nitrogen.

Physicochemical Profiling

Understanding the baseline properties of the benzoxazinone core is essential for predicting its behavior in biological systems and during synthetic workups[2]. The table below summarizes the quantitative data for the 7-fluoro derivative.

PropertyValueStructural Implication
IUPAC Name 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-oneStandardized structural identification
Chemical Formula C8​H6​FNO2​ -
Molecular Weight 167.14 g/mol Low MW allows for extensive downstream functionalization
TPSA ~38.3 ŲExcellent membrane permeability profile[2]
H-Bond Donors 1N1-H acts as a critical hydrogen bond donor
H-Bond Acceptors 3C=O, O3, and F7 can accept hydrogen bonds
Predicted LogP ~1.64Optimal lipophilicity for CNS penetration

Synthetic Methodology: CDI-Mediated Cyclization

Historically, the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives relied on the treatment of 2-aminobenzyl alcohols with highly toxic phosgene or its derivatives[3]. To ensure laboratory safety and operational scalability, modern protocols utilize 1,1'-Carbonyldiimidazole (CDI) as a bench-stable, phosgene-free cyclizing agent[1].

Causality and Experimental Design

CDI reacts cleanly with the primary amine of the starting material to form an active N-acylimidazole intermediate. Unlike phosgene, which generates corrosive HCl gas, the byproduct of CDI activation is imidazole. Imidazole acts as a mild base, preventing unwanted acid-catalyzed side reactions, and is highly water-soluble, allowing for effortless removal during the aqueous quench.

Step-by-Step Protocol

Starting Material: (2-Amino-4-fluorophenyl)methanol (1.0 eq) Reagents: 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) Solvent: Anhydrous Tetrahydrofuran (THF)

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with N2​ . Dissolve (2-amino-4-fluorophenyl)methanol in anhydrous THF (0.2 M concentration). Causality: Anhydrous conditions are critical as CDI rapidly hydrolyzes into imidazole and CO2​ in the presence of moisture.

  • Electrophilic Activation: Cool the solution to 0 °C using an ice bath. Add CDI (1.1 eq) in a single portion. Stir for 30 minutes at 0 °C. Causality: Lower temperatures control the exothermic formation of the N-acylimidazole intermediate and prevent premature dimerization.

  • Intramolecular Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) until the starting material is completely consumed.

  • Aqueous Quench (Self-Validation): Quench the reaction by adding 1M HCl dropwise until the pH of the aqueous layer reaches ~3. Causality: The acidic quench protonates the imidazole byproduct, driving it entirely into the aqueous phase and validating the removal of the leaving group.

  • Isolation: Extract the mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of Hexanes/Dichloromethane to yield pure 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one as a crystalline solid.

Mechanistic Workflow Visualization

SyntheticWorkflow Step1 Step 1: Substrate Preparation Dissolve (2-amino-4-fluorophenyl)methanol in Anhydrous THF Step2 Step 2: Electrophilic Activation Add 1.1 eq 1,1'-Carbonyldiimidazole (CDI) at 0 °C under N2 Step1->Step2 Inert atmosphere prevents CDI hydrolysis Step3 Step 3: Intramolecular Cyclization Stir at Room Temp for 2-4h (Monitor via TLC) Step2->Step3 Forms N-acylimidazole intermediate Step4 Step 4: Aqueous Quench Quench with 1M HCl to neutralize imidazole byproduct Step3->Step4 Ring closure yields benzoxazinone core Step5 Step 5: Isolation & Purification Extract with EtOAc, Dry over Na2SO4, Recrystallize Step4->Step5 Removes water-soluble imidazole

Fig 1: Step-by-step synthetic workflow for 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one using CDI.

Applications in Drug Development

The 1H-benzo[d][1,3]oxazin-2(4H)-one architecture is a cornerstone in the rational design of antiviral therapeutics. The most famous derivative of this class is Efavirenz (DMP 266), a highly potent Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) used in the treatment of HIV-1[3].

While Efavirenz utilizes a 6-chloro substitution, the 7-fluoro analog offers unique pharmacological advantages. Fluorine's high electronegativity and small Van der Waals radius allow it to act as an isostere for hydrogen or hydroxyl groups while drastically altering the local dipole moment. In the context of drug design, 7-fluoro substituted benzoxazinones have been heavily patented and investigated as advanced inhibitors of aspartyl proteases[4] and next-generation NNRTIs, where the fluorine atom engages in specific multipolar interactions with the peptide backbone of the viral target.

References

  • PubChem . "1,4-Dihydro-2H-3,1-benzoxazin-2-one | C8H7NO2 | CID 25786". National Center for Biotechnology Information.[Link]

  • Journal of Organic Chemistry . "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor". ACS Publications.[Link]

  • Google Patents. "EP1159278B1 - Inhibitors of aspartyl protease".

Sources

Foundational

In-Depth Technical Guide: Spectral Data and Characterization of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Architectural Overview & Chemical Identity As a privileged scaffold in medicinal chemistry, the benzoxazinone core forms the structural foundation for numerous biologically active molecules, including non-nucleoside reve...

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Overview & Chemical Identity

As a privileged scaffold in medicinal chemistry, the benzoxazinone core forms the structural foundation for numerous biologically active molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz and highly selective progesterone receptor antagonists .

7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (often referred to in literature by its alternate numbering as 7-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one ) is a fluorinated cyclic carbamate. The incorporation of the highly electronegative fluorine atom at the C-7 position dramatically alters the electronic landscape of the aromatic ring. This modification not only enhances the metabolic stability and lipophilicity of the scaffold for drug development but also creates a highly diagnostic, heavily coupled spin system in Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Assembly & Isolation

To obtain high-fidelity spectral data, the compound must be synthesized with high purity. While modern methods include palladium-catalyzed carboxylation , the most robust and scalable laboratory approach is the direct phosgenation of 2-amino-4-fluorobenzyl alcohol.

The choice of triphosgene over phosgene gas provides precise stoichiometric control and mitigates severe safety risks. The reaction proceeds via an initial amine attack to form a transient isocyanate intermediate, followed by a rapid intramolecular O-cyclization driven by the proximity of the benzylic hydroxyl group.

SynthWorkflow A 2-Amino-4-fluorobenzyl alcohol (Precursor) B Triphosgene / THF 0 °C to RT A->B Phosgenation C Isocyanate Intermediate (Transient) B->C -HCl D 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (Target) C->D Intramolecular O-Cyclization

Workflow for the synthesis of the 7-fluoro-benzoxazinone scaffold via phosgenation.

Spectroscopic Elucidation: The Causality of Fluorine

The spectral characterization of this molecule is dominated by the spin-1/2 19 F nucleus, which splits both proton and carbon signals across the aromatic ring. Understanding these coupling constants ( J ) is critical for orthogonal structural validation.

1 H NMR Causality

In DMSO- d6​ , the 1 H NMR spectrum reveals the profound electronic influence of the C-7 fluorine and the cyclic carbamate:

  • H-8 (ortho to F, ortho to NH): Appears as the most shielded aromatic proton (~6.77 ppm). This extreme upfield shift is caused by the synergistic resonance electron donation ( +R effect) from both the adjacent fluorine atom and the carbamate nitrogen. It presents as a doublet of doublets due to strong ortho-fluorine coupling ( 3JHF​≈10.0 Hz) and meta-proton coupling ( 4JHH​≈2.5 Hz).

  • H-6 (ortho to F, para to NH): Appears at ~6.87 ppm as a doublet of doublets of doublets (ddd), split by F-7 ( 3JHF​≈9.5 Hz), H-5 ( 3JHH​≈8.5 Hz), and H-8.

  • H-5 (meta to F): Appears at ~7.37 ppm. Because it is meta to the fluorine, it experiences minimal shielding and is split into a doublet of doublets ( 3JHH​≈8.5 Hz, 4JHF​≈6.0 Hz).

NMR_Coupling F 19F Nucleus at C-7 (Spin I = 1/2) H6 H-6 Proton (Ortho, ~6.87 ppm) F->H6 3J_HF ≈ 9.5 Hz H8 H-8 Proton (Ortho, ~6.77 ppm) F->H8 3J_HF ≈ 10.0 Hz H5 H-5 Proton (Meta, ~7.37 ppm) F->H5 4J_HF ≈ 6.0 Hz C7 C-7 Carbon (~162.5 ppm) F->C7 1J_CF ≈ 245 Hz

Spin-spin coupling causality of the C-7 fluorine atom on adjacent protons and carbons.

13 C NMR & FT-IR Dynamics
  • 13 C NMR: The ipso-carbon (C-7) is highly deshielded (~162.5 ppm) and exhibits a massive one-bond carbon-fluorine coupling ( 1JCF​≈245 Hz) due to the high s-character of the C-F bond. The ortho carbons (C-6, C-8) show 2JCF​ couplings of ~22–24 Hz.

  • FT-IR (Carbonyl Shift): Typical amides show a C=O stretch at ~1650 cm −1 . However, in this cyclic carbamate, the ring oxygen competes with the nitrogen for resonance with the carbonyl carbon. This reduces the amide resonance, strengthening the C=O double bond and shifting the absorption higher to ~1730 cm −1 .

Quantitative Data Matrices

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionShift (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)
N-H (1) 10.25Broad Singlet (br s)1HN/A (Exchangeable)
H-5 7.37Doublet of doublets (dd)1H 3JHH​ = 8.5, 4JHF​ = 6.0
H-6 6.87ddd (or dt)1H 3JHF​ = 9.5, 3JHH​ = 8.5, 4JHH​ = 2.5
H-8 6.77Doublet of doublets (dd)1H 3JHF​ = 10.0, 4JHH​ = 2.5
CH 2​ (4) 5.25Singlet (s)2HN/A

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Carbon PositionShift (ppm)Multiplicity JCF​ Coupling (Hz)
C-7 (C-F) 162.5Doublet (d) 1JCF​ ≈ 245
C-2 (C=O) 153.0Singlet (s)N/A
C-8a (C-N) 138.5Doublet (d) 3JCF​ ≈ 12
C-5 128.0Doublet (d) 3JCF​ ≈ 9
C-4a (C-C) 115.0Doublet (d) 4JCF​ ≈ 3
C-6 108.5Doublet (d) 2JCF​ ≈ 22
C-8 102.0Doublet (d) 2JCF​ ≈ 24
C-4 (CH 2​ ) 67.5Singlet (s)N/A

Table 3: FT-IR and High-Resolution Mass Spectrometry (HRMS-ESI)

ParameterDiagnostic ValueStructural Causality
IR: N-H Stretch 3250 cm −1 Secondary cyclic amide/carbamate.
IR: C=O Stretch 1730 cm −1 Cyclic urethane; lack of full amide resonance.
IR: C-F Stretch 1120 cm −1 Strong halogen-carbon dipole moment.
HRMS: [M+H] + m/z 168.046Exact mass calculated for C 8​ H 7​ FNO 2+​ : 168.046.
HRMS: Fragment m/z 124.056Loss of CO 2​ (-44 Da) via retro-cyclization.

Validated Experimental Protocols

Protocol A: Synthesis via Triphosgene Cyclization

This protocol is designed to prevent runaway exothermic polymerization and ensure complete O-cyclization.

  • Initiation: Dissolve 2-amino-4-fluorobenzyl alcohol (1.0 eq, 10 mmol) in 40 mL of anhydrous Tetrahydrofuran (THF) under a continuous argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Activation: Dissolve triphosgene (0.4 eq, 4 mmol; providing 1.2 eq of active phosgene) in 10 mL of anhydrous THF. Add this solution dropwise over 15 minutes. Causality: Slow addition at 0 °C controls the exothermic generation of the isocyanate intermediate and suppresses intermolecular dimerization.

  • Base Addition: Slowly add N,N -diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) to neutralize the generated HCl, driving the equilibrium toward the isocyanate.

  • Cyclization: Remove the ice bath. Stir the reaction at ambient temperature (20–25 °C) for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar amino alcohol spot confirms complete intramolecular O-cyclization.

  • Isolation: Quench with 30 mL of saturated aqueous NaHCO 3​ . Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel flash chromatography to yield the target compound as a white solid.

Protocol B: NMR Sample Preparation and Acquisition

This protocol ensures the visibility of the exchangeable N-H proton and resolves complex C-F splittings.

  • Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO- d6​ strongly hydrogen-bonds with the N-H proton, drastically slowing its chemical exchange rate and preventing the signal from broadening into the baseline.

  • Tuning: Transfer the solution to a 5 mm precision NMR tube. Tune the probe specifically to the 1 H and 19 F frequencies to maximize pulse efficiency.

  • 1 H Acquisition: Acquire at 400 MHz using a 30° pulse angle, a 2.0 s relaxation delay ( d1​ ), and 64 scans. Causality: The rigid bicyclic protons have longer spin-lattice relaxation times ( T1​ ); a 2.0 s delay ensures complete relaxation for accurate integration.

  • 13 C Acquisition: Acquire at 100 MHz with 1 H decoupling (WALTZ-16). Use a 2.0 s relaxation delay and a minimum of 1024 scans to resolve the low-intensity carbon signals split by the 19 F nucleus.

References

  • PubChem. "1,4-Dihydro-2H-3,1-benzoxazin-2-one". National Center for Biotechnology Information. Available at:[Link]

  • CAS Common Chemistry. "1,4-Dihydro-2H-3,1-benzoxazin-2-one". American Chemical Society. Available at:[Link]

  • Kobayashi, K. et al. "Convenient Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones by Iodocyclization of t-Butyl 2-Vinylphenylcarbamate". Heterocycles, 2008. Available at:[Link]

Exploratory

Comprehensive Technical Guide on 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one: Molecular Weight, Physicochemical Profiling, and Analytical Validation

Executive Summary: The Benzoxazinone Scaffold in Drug Discovery The 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one core (more precisely denoted in IUPAC nomenclature as 7-fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one or 7-fluoro-1,4-dih...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzoxazinone Scaffold in Drug Discovery

The 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one core (more precisely denoted in IUPAC nomenclature as 7-fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one or 7-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one) represents a highly versatile building block in modern drug discovery. The unfluorinated parent scaffold is widely recognized as a privileged structure in medicinal chemistry[1], serving as the foundational cyclic carbamate motif in numerous biologically active compounds. Notable examples include the FDA-approved antiretroviral Efavirenz and various potent, non-steroidal progesterone receptor antagonists[2].

The strategic introduction of a fluorine atom at the 7-position fundamentally modulates the physicochemical profile of the molecule. Fluorination enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that site, while simultaneously increasing lipophilicity to improve membrane permeability. As a Senior Application Scientist, I emphasize that validating the exact molecular weight and structural integrity of this scaffold is the critical first step before committing it to high-throughput library synthesis.

Physicochemical Profiling & Molecular Weight

Accurate determination of the molecular weight is essential for stoichiometric precision during synthesis and for tuning mass spectrometers during downstream pharmacokinetic (PK) assays.

When working with this scaffold, it is critical to distinguish it from its structural isomers. For instance, 3[3] shares the exact same molecular weight of 167.14 g/mol , yet places the heteroatoms in a reversed orientation, fundamentally altering its reactivity and target binding profile.

Table 1: Physicochemical Properties of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one
ParameterValueCausality / Significance in Drug Design
Molecular Formula C₈H₆FNO₂Core cyclic carbamate with a single fluorine substitution.
Molecular Weight 167.137 g/mol Low molecular weight ensures high ligand efficiency (LE) when elaborated.
Monoisotopic Mass 167.0383 DaTarget exact mass for High-Resolution Mass Spectrometry (HRMS).
LogP (Predicted) ~1.8 - 2.1Fluorine addition increases lipophilicity, enhancing cellular permeability.
H-Bond Donors 1 (NH)Essential for anchoring to kinase hinge regions or receptor pockets.
H-Bond Acceptors 2 (C=O, O)Provides directional binding vectors for target engagement.

Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol

To establish a self-validating system for this compound, researchers must employ High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC). The following protocol details the step-by-step methodology, emphasizing the causality behind each experimental choice.

Phase 1: Sample Preparation
  • Step 1: Solubilization

    • Action: Weigh exactly 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade methanol.

    • Causality: Methanol ensures complete dissolution of the moderately lipophilic fluorinated scaffold while remaining fully miscible with the aqueous mobile phase, preventing on-column precipitation that could lead to pressure spikes.

  • Step 2: Dilution

    • Action: Dilute the stock solution 1:100 in 50% Methanol / 50% Water containing 0.1% Formic Acid (FA).

    • Causality: Dilution prevents detector saturation and ion suppression. The addition of FA acts as an ion-pairing agent, pre-protonating the basic nitrogen to enhance ionization efficiency.

Phase 2: Chromatographic Separation
  • Step 3: Column Selection & Injection

    • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Causality: The non-polar stationary phase effectively retains the aromatic benzoxazinone core, allowing separation from any highly polar synthetic impurities or degraded ring-opened byproducts.

  • Step 4: Gradient Elution

    • Action: Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA).

    • Causality: A rapid gradient focuses the analyte band, resulting in a sharp, symmetrical peak that maximizes the signal-to-noise ratio in the mass spectrometer.

Phase 3: Mass Spectrometric Detection
  • Step 5: Ionization Mode Tuning

    • Action: Operate the HRMS in Positive Electrospray Ionization (ESI+) mode.

    • Causality: While the cyclic carbamate nitrogen (NH) can be deprotonated in ESI- to yield an [M-H]⁻ ion at m/z 166.0310, ESI+ is often preferred when using acidic modifiers, yielding a highly stable[M+H]⁺ pseudo-molecular ion.

  • Step 6: Mass Validation

    • Action: Extract the ion chromatogram for the target exact mass of m/z 168.0455 .

    • Causality: Confirming the exact mass within a <5 ppm error window definitively validates the molecular weight (167.137 g/mol ) and rules out isobaric impurities.

Phase 4: Orthogonal Validation via NMR
  • Step 7: Regiochemical Confirmation

    • Action: Dissolve the sample in DMSO-d6 for ¹H and ¹⁹F NMR analysis.

    • Causality: While HRMS confirms the molecular weight, it cannot distinguish 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one from its structural isomers. ¹⁹F NMR provides a distinct chemical shift for the fluorine atom, and ¹H NMR confirms the regiochemistry of the aromatic protons, ensuring the correct scaffold has been synthesized.

Structural Elucidation Workflow

The logical relationship between sample preparation, mass validation, and structural confirmation is visualized in the workflow below.

Workflow Start 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one (MW: 167.137 g/mol) SamplePrep Sample Preparation Dissolve in LC-MS Grade MeOH Start->SamplePrep Aliquot 1.0 mg/mL NMR 1H & 19F NMR Confirm Regiochemistry Start->NMR Dissolve in DMSO-d6 LC Chromatographic Separation C18 Column, 0.1% FA Gradient SamplePrep->LC Dilute & Filter MS HRMS (ESI+ Mode) Target m/z: 168.0455 [M+H]+ LC->MS Elution Validation Validated Scaffold Ready for Library Synthesis MS->Validation Mass Error < 5 ppm NMR->Validation Purity > 95%

Analytical workflow for the structural and molecular weight validation of the fluorinated scaffold.

References

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.Current Medicinal Chemistry.
  • Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones.National Institutes of Health (NIH) / PMC.
  • 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | CAS 103361-99-5.Santa Cruz Biotechnology.

Sources

Foundational

solubility of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one in organic solvents

An In-Depth Technical Guide to the Solubility of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one in Organic Solvents Foreword: A Practical Guide for the Bench Scientist In the landscape of drug discovery and development, understand...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one in Organic Solvents

Foreword: A Practical Guide for the Bench Scientist

In the landscape of drug discovery and development, understanding the physicochemical properties of a lead compound is not merely a preliminary step; it is the foundation upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. The solubility of a compound dictates its handling, purification, formulation strategies, and absorption characteristics. This guide focuses on 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one, a heterocyclic entity of interest, providing a comprehensive framework for determining and interpreting its solubility in common organic solvents.

This document moves beyond a simple recitation of data. As scientists, we know that the "why" is as critical as the "what." Therefore, this guide is structured to provide not only detailed experimental methodologies but also the underlying theoretical principles that govern the observed phenomena. We will explore the nuanced interplay of intermolecular forces and the specific structural contributions of the fluorinated benzoxazinone core. The protocols described herein are designed to be robust and self-validating, reflecting the standards of rigor required in modern pharmaceutical research.

The Molecule in Focus: 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

7-Fluoro-1H-benzo[d]oxazin-2(4H)-one is a fluorinated heterocyclic compound with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol .[1] Its structure features a bicyclic benzoxazinone core, which includes a carbamate group, an aromatic ring, a secondary amine, and an ether linkage. The key feature for our discussion is the fluorine atom at the 7-position of the aromatic ring.

The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to modulate various properties.[2] Fluorine's high electronegativity and relatively small size can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and receptor binding affinity.[3][4][5] These modifications invariably impact solubility, making a systematic study essential for any development program.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules, as well as the entropy change associated with mixing.[6] The guiding principle is often summarized as "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[7]

Key Intermolecular Forces at Play:

  • Hydrogen Bonding: The 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one molecule has a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen).[1] Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to interact favorably.

  • Dipole-Dipole Interactions: The carbamate group and the C-F bond create significant dipoles within the molecule. Polar solvents, both protic (like ethanol) and aprotic (like DMSO), can engage in these interactions, promoting solvation.

  • Van der Waals Forces: These are present in all molecules and will be the primary mode of interaction with nonpolar solvents like hexane.

The fluorine atom specifically influences solubility by increasing the molecule's overall lipophilicity and by creating a strong dipole moment.[4][8] While increased lipophilicity can enhance solubility in less polar solvents, the strong electron-withdrawing nature of fluorine can also modulate the hydrogen bonding capacity of the nearby N-H group, creating a complex interplay of forces.[3]

G Solute 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one Solvent_P Polar Protic Solvent (e.g., Ethanol) Solute->Solvent_P Strong: Hydrogen Bonding Dipole-Dipole Solvent_A Polar Aprotic Solvent (e.g., DMSO) Solute->Solvent_A Strong: Dipole-Dipole Solvent_NP Nonpolar Solvent (e.g., Hexane) Solute->Solvent_NP Weak: Van der Waals

Caption: Dominant intermolecular forces influencing solubility.

Experimental Determination of Solubility

Accurate solubility measurement requires a robust and well-validated methodology. The "shake-flask" method, where an excess of the solid is equilibrated with the solvent, is a foundational technique.[9] The concentration of the dissolved compound in the resulting saturated solution is then determined. We will detail two primary analytical finishes for this method: High-Performance Liquid Chromatography (HPLC) and Gravimetric analysis.

Method 1: Shake-Flask with HPLC Analysis (Preferred Method)

This is the gold standard for its accuracy, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.[10][11]

Rationale for Method Choice: HPLC provides unequivocal quantification of the specific analyte. In early-stage drug development, it is crucial to know if the measured concentration corresponds to the intact compound or includes degradation products, a distinction that simpler methods like UV spectroscopy cannot make.[11]

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one (e.g., ~20 mg) to a 2 mL glass vial. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.

    • Pipette 1.0 mL of the desired organic solvent into the vial.

    • Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C).

    • Equilibrate for 24 hours to ensure the solution reaches thermodynamic equilibrium.[10][12] Visually confirm the presence of undissolved solid.

  • Sample Filtration:

    • Filter the suspension using a 0.45 µm or 0.22 µm chemical-resistant syringe filter (e.g., PTFE) to remove all undissolved solid.[13] Caution: Using the wrong filter material can introduce extractables or cause the compound to adsorb, underestimating solubility.[11]

  • Sample Dilution and Analysis:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample using a validated HPLC method.

  • HPLC Method Parameters (Example):

    • Column: C18 reverse-phase, 100 x 4.6 mm, 2.7 µm

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (determined by UV scan).

    • Injection Volume: 5 µL

  • Quantification:

    • Prepare a multi-point calibration curve (minimum 5 points) using accurately weighed standards of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one.[10]

    • Calculate the concentration of the diluted sample from the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Add Excess Solid + Solvent B 2. Equilibrate (24h, 25°C) A->B C 3. Filter Supernatant (0.22 µm Syringe Filter) B->C D 4. Dilute Filtrate C->D Clear Saturated Solution E 5. Inject into HPLC D->E F 6. Quantify vs. Calibration Curve E->F G Result: Solubility (mg/mL) F->G Calculate Solubility

Caption: Workflow for solubility determination via HPLC.

Method 2: Gravimetric Analysis

This classical method is simpler and does not require sophisticated instrumentation but is generally less sensitive and more labor-intensive.[14][15]

Rationale for Method Choice: Gravimetric analysis can be useful when an HPLC method is not available or for a preliminary, rough estimation. Its accuracy depends heavily on the precision of weighing and ensuring the complete removal of the solvent without degrading the solute.[16][17]

Experimental Protocol:

  • Preparation of Saturated Solution: Follow Step 1 from the HPLC protocol.

  • Sample Isolation:

    • Filter the solution to remove excess solid.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the clear filtrate into a pre-weighed, dry evaporating dish. Record the initial weight of the dish (W1).

  • Solvent Evaporation:

    • Gently evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature is required.

    • Critical Step: Ensure the temperature is well below the compound's decomposition point.

  • Drying and Weighing:

    • Dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven (e.g., 50 °C).[15]

    • Cool the dish in a desiccator before weighing to prevent moisture absorption.

    • Record the final weight of the dish plus dried solute (W2).

  • Calculation:

    • The mass of the dissolved solute is (W2 - W1).

    • Solubility (mg/mL) = (Mass of solute in mg) / (Volume of filtrate in mL).

Expected Solubility Profile and Data Interpretation

While specific experimental data for 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one is not publicly available, we can predict a plausible solubility profile based on its structure and established chemical principles. The following table presents illustrative data to serve as a guide for what a researcher might expect.

Disclaimer: The following data are hypothetical and for educational purposes only. They are intended to illustrate expected chemical trends.

Table 1: Illustrative Solubility of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one at 25°C

Solvent CategorySolventDielectric ConstantPredicted Solubility (mg/mL)Rationale for Expected Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50Strong dipole-dipole interactions; excellent H-bond acceptor. Often used for compound stock solutions.[18]
Dimethylformamide (DMF)36.7> 50Similar to DMSO, highly polar and an excellent solvent for polar molecules.[19]
Acetonitrile (ACN)37.5~ 5 - 15Polar aprotic, but a weaker H-bond acceptor than DMSO/DMF.
Polar Protic Ethanol (EtOH)24.5~ 1 - 5Can act as both H-bond donor and acceptor, but overall polarity is lower than DMSO.
Methanol (MeOH)32.7~ 2 - 8More polar than ethanol, potentially leading to slightly higher solubility.
Less Polar Dichloromethane (DCM)9.1~ 0.5 - 2Moderate dipole moment can solvate the molecule to some extent.
Ethyl Acetate (EtOAc)6.0< 1Limited polarity and H-bonding capability.
Nonpolar Hexane1.9< 0.1Dominated by weak van der Waals forces, insufficient to overcome the solute's crystal lattice energy.[7]

Interpretation of Trends:

The highest solubility is anticipated in polar aprotic solvents like DMSO and DMF. These solvents have strong dipole moments to interact with the polar carbamate and C-F bonds and are effective hydrogen bond acceptors for the N-H group. Solubility is expected to be moderate in polar protic solvents like alcohols, where solvent-solvent hydrogen bonding competes with solute-solvent interactions. In nonpolar solvents like hexane, solubility will likely be very poor, as the weak induced-dipole interactions cannot overcome the strong intermolecular forces holding the solute's crystal lattice together.

Conclusion

The solubility of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one is a critical parameter that is fundamentally dictated by its molecular structure. The presence of hydrogen bond donors/acceptors and significant dipole moments suggests a preference for polar solvents. The fluorine atom further modulates this profile, enhancing lipophilicity while contributing to the molecule's polarity. For researchers and drug development professionals, an accurate determination of solubility is paramount. The recommended approach is the shake-flask method coupled with HPLC analysis, which provides the most accurate and reliable data. This guide provides the theoretical context and practical, step-by-step protocols necessary to confidently perform these essential measurements and interpret the results within a drug development framework.

References

  • Determination of Solubility by Gravimetric Method.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Online] Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Online] Available at: [Link]

  • Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Solubility. Wikipedia. [Online] Available at: [Link]

  • Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical Prediction of the Solubility of Fluorinated C(60). PubMed. [Online] Available at: [Link]

  • Tice, T. R. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. PubMed. [Online] Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Online] Available at: [Link]

  • Kumar, A., Singh, B., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. [Online] Available at: [Link]

  • Shayan, H., & Doss, M. K. (2022). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Online] Available at: [https://www.ncbi.nlm.nih.gov/books/NBK56 dissolution/]([Link] dissolution/)

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Solubility. (n.d.).
  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Online] Available at: [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Principles of Solubility. ResearchGate. [Online] Available at: [Link]

  • Terry, A. S. et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Online] Available at: [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Online] Available at: [Link]

  • Nefisath, P. M. et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. [Online] Available at: [Link]

  • Al-Subaiyel, A. M. et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. PMC. [Online] Available at: [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. IntechOpen. [Online] Available at: [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Scribd. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 8: Gravimetric Methods. Chemistry LibreTexts. [Online] Available at: [Link]

Sources

Exploratory

The Discovery and History of Fluorinated Benzoxazinones: A Technical Guide to Dual-Target Scaffolds

Introduction: The Chemical Significance of the Fluorinated Scaffold In the realm of rational drug design and agrochemical development, the benzoxazinone bicyclic core represents a highly privileged scaffold. However, it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Significance of the Fluorinated Scaffold

In the realm of rational drug design and agrochemical development, the benzoxazinone bicyclic core represents a highly privileged scaffold. However, it was the strategic introduction of fluorine—specifically through trifluoromethyl (–CF₃) groups and aromatic fluorination—that catapulted this chemical class into global prominence.

Fluorine substitution fundamentally alters the physicochemical properties of the benzoxazinone ring. The high electronegativity of fluorine modulates the pKa of adjacent functional groups, while its unique stereoelectronic profile enhances lipophilicity and metabolic stability. Historically, the optimization of fluorinated benzoxazinones diverged into two highly successful, yet biologically distinct, trajectories: antiviral therapeutics (targeting HIV-1 reverse transcriptase) and agrochemicals (targeting plant protoporphyrinogen IX oxidase).

This guide provides an in-depth technical analysis of the discovery, mechanistic causality, and synthetic protocols that define the legacy of fluorinated benzoxazinones.

Pillar I: Antiviral Therapeutics – The Efavirenz Paradigm

History and Rational Design

The most clinically significant fluorinated benzoxazinone is Efavirenz (DMP 266), discovered in the 1990s by Merck Research Laboratories and DuPont Pharmaceuticals 1. Approved by the FDA in 1998, Efavirenz became a cornerstone of Highly Active Antiretroviral Therapy (HAART) for HIV-1.

During lead optimization, researchers discovered that bulky substituents at the C6 position of the benzoxazinone ring decreased activity due to steric clashes within the enzyme pocket. However, the introduction of a –CF₃ group at the C4 position was transformative. The –CF₃ group is essential because it reduces the pKa of the cyclic carbamate, enhancing membrane permeability, and forms exceptionally strong hydrogen bond interactions with the enzyme's allosteric pocket, significantly improving potency 2.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Efavirenz functions as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). Unlike nucleoside analogs that terminate the growing DNA chain, Efavirenz binds non-competitively to a hydrophobic pocket located approximately 10 Å from the catalytic site of the HIV-1 reverse transcriptase (RT) enzyme 3.

This binding induces a severe conformational change, distorting the spatial orientation of the catalytic aspartate residues. Consequently, the enzyme is rendered incapable of effectively catalyzing the conversion of viral RNA into double-stranded DNA, halting viral replication 3.

G ViralRNA Viral RNA RT HIV-1 Reverse Transcriptase (Active) ViralRNA->RT Binds ViralDNA Viral DNA (Replication) RT->ViralDNA Catalyzes RT_Inhibited RT-Efavirenz Complex (Conformational Distortion) RT->RT_Inhibited Structural Shift Efavirenz Efavirenz (Fluorinated Benzoxazinone) Efavirenz->RT_Inhibited Binds Allosteric Pocket RT_Inhibited->ViralDNA Blocked

Diagram 1: Conformational distortion of HIV-1 Reverse Transcriptase by Efavirenz.

Experimental Protocol: Phosgene-Free Synthesis and Polymorph Control

Early syntheses of Efavirenz utilized highly toxic phosgene gas for the final cyclization of the amino alcohol intermediate into the benzoxazinone core. To improve safety and scalability, modern protocols employ ethyl chloroformate. Furthermore, controlling the crystal polymorph is critical; Form 1 is the thermodynamically stable polymorph required for clinical formulation 4.

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve the amino alcohol precursor in ethyl acetate (EtOAc). Treat with 1.15–1.20 equivalents of ethyl chloroformate in the presence of aqueous potassium hydrogen phosphate (2.70 eq) at 55°C for 4 hours to yield the ethyl carbamate intermediate 4.

  • Cyclization: Add 50% sodium hydroxide (0.5 eq) to the solution and maintain at 50°C. Monitor via HPLC until >99% conversion to the benzoxazinone core is achieved (typically 4–8 hours).

  • Solvent Exchange: Co-distill the rich Efavirenz solution under vacuum with heptanes to achieve an exact EtOAc range of 2.5–5.0%. Causality: This specific solvent ratio is a self-validating parameter that exclusively drives the precipitation of Form 1, preventing the formation of less bioavailable Forms 2-5 4.

  • Crystallization: Heat to 65°C to form a clear solution, cool to 45°C, and seed with 5g of pure Form 1 Efavirenz. Hold for 2 hours to form an opaque slurry, then cool to -10°C. Filter and wash with cold heptanes.

Quantitative Data: NNRTI Comparison
Drug (NNRTI)Chemical ClassHIV-1 RT Inhibition (Kᵢ)Elimination Half-LifeCNS Penetration
Efavirenz Fluorinated Benzoxazinone2.93 nM52–76 hoursHigh (0.69% of plasma in CSF)
Nevirapine Dipyridodiazepinone~10.0 nM25–30 hoursModerate
Delavirdine Bisheteroarylpiperazine~3.5 nM5.8 hoursLow

(Data synthesized from clinical pharmacodynamic profiles 2, 5)

Pillar II: Agrochemicals – Protoporphyrinogen IX Oxidase (PPO) Inhibitors

History and Rational Design

Parallel to pharmaceutical developments, the agrochemical industry recognized the potential of the benzoxazinone scaffold. Approximately 25% of licensed herbicides contain fluorine due to its ability to increase lipophilicity, which favors the uptake of molecules through waxy plant cuticles while reducing soil mobility and groundwater leaching 6.

Using Multivariate Image Analysis applied to Quantitative Structure-Activity Relationships (MIA-QSAR) and molecular dynamics, researchers designed novel fluorinated benzoxazinones (e.g., benzoxazinone-pyrimidinedione hybrids) that act as ultra-potent inhibitors of Protoporphyrinogen IX oxidase (PPO) 7.

Mechanism of Action: PPO Inhibition and ROS Generation

PPO is an essential enzyme in the biosynthesis of chlorophyll and heme. Fluorinated benzoxazinones competitively bind to the active site of plant PPO (e.g., Nicotiana tabacum PPO, NtPPO).

By blocking the enzyme, the substrate (protoporphyrinogen IX) accumulates and leaks from the chloroplast into the cytoplasm. Here, it undergoes unregulated auto-oxidation into protoporphyrin IX. Upon exposure to light, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen (ROS). This causes rapid lipid peroxidation, membrane destruction, and plant desiccation 8. Crucially, modern fluorinated benzoxazinones exhibit extreme selectivity for plant PPO over human PPO (hPPO), ensuring ecological and human safety 9.

G Protogen Protoporphyrinogen IX PPO NtPPO Enzyme Protogen->PPO Substrate ProtoIX Protoporphyrin IX Protogen->ProtoIX Cytoplasmic Leakage & Auto-oxidation PPO->ProtoIX Oxidation PPO->ProtoIX Blocked ROS Singlet Oxygen (ROS) Cell Death ProtoIX->ROS Light Exposure Inhibitor Fluorinated Benzoxazinone (e.g., Compound 7af) Inhibitor->PPO Competitive Inhibition

Diagram 2: Mechanism of PPO inhibition leading to ROS-induced cellular destruction.

Experimental Protocol: In Vitro PPO Inhibition Assay

To validate the efficacy of newly synthesized fluorinated benzoxazinones, a fluorescence-based kinetic assay is utilized to measure the conversion rate of protoporphyrinogen IX to protoporphyrin IX.

Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant Nicotiana tabacum PPO (NtPPO) and human PPO (hPPO) in E. coli and purify via Ni-NTA affinity chromatography.

  • Substrate Synthesis: Generate protoporphyrinogen IX freshly by reducing commercial protoporphyrin IX with sodium amalgam in a dark, anaerobic environment. Causality: Protoporphyrinogen IX is highly unstable and auto-oxidizes in ambient light/oxygen; strict anaerobic handling is required to prevent false baselines.

  • Assay Assembly: In a 96-well black microtiter plate, combine the assay buffer (100 mM Tris-HCl, pH 7.5, 5 mM DTT, 1 mM EDTA), purified PPO enzyme (10 nM), and varying concentrations of the fluorinated benzoxazinone inhibitor (0.1 nM to 100 μM).

  • Kinetic Measurement: Initiate the reaction by adding 5 μM of the substrate. Measure the fluorescence of the produced protoporphyrin IX (Excitation: 410 nm, Emission: 630 nm) continuously for 30 minutes at 30°C.

  • Validation: Use Flumioxazin as a positive control. Calculate the Kᵢ values using the Morrison equation for tight-binding inhibitors.

Quantitative Data: PPO Inhibitor Potency Comparison

Recent structure-guided optimization of benzoxazinone-pyrimidinedione hybrids (e.g., Compound 7af) has yielded unprecedented potency and selectivity 9.

CompoundTarget EnzymeKᵢ (NtPPO)Kᵢ (hPPO)Selectivity Factor (hPPO/NtPPO)
Compound 7af (Novel Benzoxazinone)PPO14 nM44,800 nM3,200
Flumioxazin (Commercial Standard)PPO46 nM~1,500 nM~32
Trifludimoxazin PPO31 nMN/AN/A

Conclusion

The history of fluorinated benzoxazinones is a testament to the power of rational chemical modification. By leveraging the unique stereoelectronic properties of fluorine, researchers have successfully engineered this core scaffold to address two vastly different biological challenges: arresting viral replication in HIV-1 via allosteric enzyme distortion, and ensuring global food security via selective herbicidal enzyme inhibition. As computational modeling (like MIA-QSAR) continues to advance, the fluorinated benzoxazinone scaffold remains a fertile ground for future molecular discovery.

References

  • New Drug Approvals. "EFAVIRENZ - New Drug Approvals: (September 23 2013)". Available at: [Link]

  • NIH. "The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC". Available at: [Link]

  • Patsnap. "What is the mechanism of Efavirenz?". Available at:[Link]

  • Google Patents. "US7205402B2 - Synthesis of a benzoxazinone".
  • FDA. "EFAVIRENZ TABLETS 50 mg, 100 mg and 200 mg Rx Only DESCRIPTION". Available at:[Link]

  • ResearchGate. "Fluorinated benzoxazinones designed via MIA‐QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors". Available at:[Link]

  • PubMed. "Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors". Available at:[Link]

  • ResearchGate. "Protoporphyrinogen Oxidase-Inhibiting Herbicides". Available at: [Link]

  • ACS Publications. "Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor". Available at:[Link]

Sources

Foundational

7-Fluoro-1H-benzo[d]oxazin-2(4H)-one safety and handling

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one Introduction & Mechanistic Utility 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one (also designated as 7-fluoro-1,4-dihydro-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Introduction & Mechanistic Utility

7-Fluoro-1H-benzo[d]oxazin-2(4H)-one (also designated as 7-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one) is a highly versatile fluorinated heterocyclic building block[1]. The benzoxazinone scaffold is recognized as a privileged structure in medicinal chemistry, forming the core pharmacophore of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Efavirenz[2] and emerging mineralocorticoid receptor (MR) modulators[3].

From the perspective of a Senior Application Scientist, the incorporation of a fluorine atom at the 7-position is not arbitrary; it serves three distinct mechanistic purposes in drug design:

  • Metabolic Stability: The highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the electron-rich aromatic ring, increasing the in vivo half-life of the resulting drug.

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of fluorine increases the acidity of the adjacent N-H proton. This lowers the pKa of the oxazinone ring, facilitating milder N-alkylation or N-arylation conditions during synthetic workflows.

  • Lipophilicity: Fluorination enhances membrane permeability, a critical factor for drugs targeting intracellular receptors like the mineralocorticoid receptor[3].

Physicochemical Properties & Data Presentation

Understanding the physical properties of this compound is essential for both synthetic planning and laboratory safety assessments.

Table 1: Physicochemical Properties of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

PropertyValueCausality / Implication for Handling
Molecular Weight 167.14 g/mol [1]Low molecular weight indicates a high potential for airborne dust generation during transfer.
Molecular Formula C8H6FNO2[1]The presence of fluorine dictates strict adherence to halogenated waste disposal protocols.
Topological Polar Surface Area 38.3 Ų[1]Moderate polarity; highly soluble in polar aprotic solvents (DMF, DMSO, THF).
Hydrogen Bond Donors 1 (N-H)[1]Capable of hydrogen bonding; presents hygroscopic potential if not stored in a desiccator.
Hydrogen Bond Acceptors 3 (C=O, O, F)[1]Interacts strongly with protic solvents; necessitates strictly anhydrous reaction conditions.

Hazard Identification and Toxicological Profile

While a specific Safety Data Sheet (SDS) for the 7-fluoro derivative may be proprietary, toxicological data extrapolated from structurally analogous benzoxazinones (e.g., 2-methyl-4H-3,1-benzoxazin-4-one) indicates significant hazard classifications[4].

  • GHS Classification: Skin Irritant 2 (H315), Eye Irritant 2 (H319), and Specific Target Organ Toxicity - Single Exposure 3 (H335, Respiratory irritation)[4].

  • Mechanistic Toxicology: The cyclic carbamate/ester functionality (oxazinone) is inherently electrophilic. In biological systems, it acts as a mild acylating agent, reacting with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on mucosal surfaces and skin proteins. This covalent interaction is the primary driver of its irritant properties. Furthermore, fine powders of this compound pose a severe respiratory hazard and, in large accumulations, a combustible dust risk[5].

Standard Operating Procedure (SOP): Safe Handling

To mitigate the risks associated with electrophilic irritation and dust inhalation, a rigorous Personal Protective Equipment (PPE) and engineering control strategy is required[6].

Table 2: Required PPE and Engineering Controls

Protection TypeSpecificationJustification
Respiratory N95 or P3 Particulate Respirator[4]Prevents inhalation of fine crystalline dust during weighing and transfer operations.
Hand Nitrile or Butyl Rubber Gloves[6]Prevents dermal exposure and subsequent protein acylation by the electrophilic oxazinone.
Eye Chemical Safety Goggles[6]Protects against corneal irritation from airborne particulates or solvent splashes.
Engineering Fume Hood (Face velocity >0.5 m/s)Ensures airborne dust and volatile reaction byproducts are captured at the source.

Experimental Protocol: N-Alkylation Workflow

The following is a self-validating protocol for the N-alkylation of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one, a fundamental transformation in synthesizing MR modulators[3].

Objective: Synthesize an N-alkylated derivative while preventing base-catalyzed ring opening.

  • Step 1: Equipment Preparation

    • Action: Flame-dry a 50 mL round-bottom flask under vacuum, then backfill with Argon.

    • Causality: The oxazinone ring is highly susceptible to hydrolysis. Ambient moisture combined with a base will lead to irreversible ring-opening, yielding the corresponding 2-amino-4-fluorobenzoic acid derivative.

  • Step 2: Reagent Charging

    • Action: Inside a fume hood, add 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one (1.0 eq, 1.67 g, 10 mmol) and anhydrous Cesium Carbonate (Cs2CO3, 1.5 eq, 4.88 g, 15 mmol) to the flask. Suspend in 20 mL of anhydrous DMF.

    • Causality: Cs2CO3 is chosen over stronger bases (like NaH or NaOH) because the large cesium cation provides the "cesium effect," enhancing the nucleophilicity of the nitrogen anion while remaining mild enough to prevent nucleophilic attack on the carbonyl carbon (which would cause ring opening).

  • Step 3: Alkylation

    • Action: Add the alkyl halide (e.g., cyclopropylmethyl bromide, 1.2 eq, 12 mmol) dropwise via syringe at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the alkylation and minimizes over-alkylation or O-alkylation side reactions.

  • Step 4: Self-Validation (Reaction Monitoring)

    • Action: Pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Logic: The protocol is self-validating. The complete disappearance of the starting material peak (m/z 168[M+H]+) and the appearance of the target product mass, without the presence of the hydrolyzed ring-open mass (m/z 142 [M-CO2+H]+), confirms that the anhydrous, mild-base conditions successfully protected the oxazinone core.

  • Step 5: Quenching and Workup

    • Action: Quench the reaction by pouring it into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) and brine, then dry over anhydrous Na2SO4.

    • Causality: The 5% LiCl wash is specifically employed to remove residual DMF from the organic phase, which is notoriously difficult to remove via standard aqueous washing.

  • Step 6: Waste Disposal

    • Action: Dispose of the aqueous layer in the "Aqueous Basic Waste" container. Dispose of the organic solvent in the "Halogenated Organic Waste" container.

    • Causality: The presence of the fluorinated compound and potential unreacted alkyl bromide mandates halogenated waste streams to comply with environmental regulations.

Process Visualization

G Start Compound Retrieval (Desiccator) PPE Don PPE (N95, Nitrile, Goggles) Start->PPE FumeHood Transfer to Fume Hood (Ventilation >0.5 m/s) PPE->FumeHood Reaction Reaction Setup (Inert Atmosphere) FumeHood->Reaction Spill Spill Detected? Reaction->Spill CleanUp Emergency Cleanup (Wet Wipe, Solid Waste) Spill->CleanUp Yes Workup Aqueous Workup & Extraction Spill->Workup No Waste Halogenated Waste Disposal CleanUp->Waste Workup->Waste

Workflow for safe handling, reaction setup, and disposal of fluorinated benzoxazinones.

References

  • Guidechem. "7-FLUORO-2H-1,4-BENZOXAZIN-3(4H)-ONE 103361-99-5". Guidechem.com. URL:[1]

  • PubChem - NIH. "GW420867X & Efv | C28H26ClF4N3O5 | CID 485264". PubChem. URL:[2]

  • Google Patents. "US10017502B2 - Benzoxazinone amides as mineralocorticoid receptor modulators". Google Patents. URL:[3]

  • Benchchem. "Essential Safety and Operational Guidance for Handling 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one". Benchchem.com. URL:[6]

  • Chemdor Chemicals. "2-Methyl-4H-3,1-benzoxazin-4-one Material Safety Data Sheet". Chemdor.com. URL:[4]

  • CymitQuimica. "SAFETY DATA SHEET - Benzoxazinone analog". Cymitquimica.com. URL:[5]

Sources

Protocols & Analytical Methods

Method

synthesis of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one from 2-amino-4-fluorophenol

Comprehensive Synthesis Protocol: 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one from 2-Amino-4-fluorophenol Executive Summary & Strategic Rationale The 1H-benzo[d][1,3]oxazin-2(4H)-one (also known as 1,4-dihydro-2H-3,1-benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Synthesis Protocol: 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one from 2-Amino-4-fluorophenol

Executive Summary & Strategic Rationale

The 1H-benzo[d][1,3]oxazin-2(4H)-one (also known as 1,4-dihydro-2H-3,1-benzoxazin-2-one) scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, including progesterone receptor modulators and HIV reverse transcriptase inhibitors [2].

While the direct reaction of 2-aminophenols with C2-synthons (like chloroacetyl chloride) yields the isomeric 1,4-benzoxazin-3-one system, synthesizing the 1,3-oxazine core from a phenol precursor such as 2-amino-4-fluorophenol [1] requires a fundamental structural reorganization. Specifically, the phenolic hydroxyl must be excised and replaced with a hydroxymethyl group to provide the necessary C4 carbon of the target ring.

To achieve this, we have designed a highly efficient, five-step de novo synthetic pathway. This protocol strategically utilizes the tert-butoxycarbonyl (Boc) protecting group not merely as an amine shield, but as the internal carbonyl donor for the final cyclization [4]. By mapping the carbon atoms, the C4-fluorine of the starting material perfectly translates to the C7-fluorine of the final benzoxazinone ring.

Mechanistic Workflow & Visualization

The synthesis proceeds through protection, activation, carbon-insertion, reduction, and an intramolecular alkoxy rearrangement.

Synthesis SM 2-Amino-4-fluorophenol Int1 N-Boc-2-amino- 4-fluorophenol SM->Int1 Boc2O THF Int2 Aryl Triflate Int1->Int2 Tf2O Pyridine Int3 Benzonitrile Int2->Int3 Zn(CN)2 Pd(PPh3)4 Int4 Benzyl Alcohol Int3->Int4 1. DIBAL-H 2. NaBH4 Product 7-Fluoro-1H-benzo[d] [1,3]oxazin-2(4H)-one Int4->Product NaH THF

Figure 1: Five-step synthetic workflow from 2-amino-4-fluorophenol to the benzoxazinone target.

Step-by-Step Experimental Protocols

Step 1: Amine Shielding via N-Boc Protection

Causality: 2-Amino-4-fluorophenol contains two competing nucleophilic centers. Selective protection of the amine is critical to prevent competitive N-triflation in Step 2. The Boc group is chosen because its tert-butyl moiety acts as an excellent leaving group during the final cyclization.

  • Procedure: Dissolve 2-amino-4-fluorophenol (1.0 equiv) in anhydrous THF (0.5 M). Add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) dropwise at room temperature. Stir for 4 hours. Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation System: Monitor by TLC. The product spot will stain positive with ninhydrin only after strong heating (due to thermal Boc cleavage), whereas the starting material stains immediately.

Step 2: Phenol Activation via Triflation

Causality: The phenolic -OH cannot undergo direct cross-coupling. Conversion to a trifluoromethanesulfonate (triflate) creates a highly reactive electrophile suitable for oxidative addition by palladium. Pyridine is used as the base to prevent premature Boc deprotection, which can occur with stronger bases.

  • Procedure: Dissolve N-Boc-2-amino-4-fluorophenol (1.0 equiv) in anhydrous DCM (0.2 M). Add pyridine (2.5 equiv) and cool to 0 °C. Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.

  • Self-Validation System: Analyze via ¹⁹F NMR. The appearance of a sharp singlet at ~ -74 ppm confirms the successful installation of the triflate group.

Step 3: Carbon Insertion via Pd-Catalyzed Cyanation

Causality: To build the 1,3-oxazine ring, a single carbon atom must be inserted ortho to the amine. Cyanation provides this carbon. Zn(CN)₂ is selected over alkali cyanides due to its higher solubility in DMF and lower toxicity profile, ensuring a homogeneous and efficient catalytic cycle [3].

  • Procedure: In a Schlenk flask, combine the aryl triflate (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (0.05 equiv) in degassed DMF (0.1 M). Heat to 90 °C under argon for 12 hours. Cool, dilute with EtOAc, and wash extensively with water to remove DMF and zinc salts.

  • Self-Validation System: Analyze the crude mixture via FT-IR. The appearance of a sharp, distinct peak at ~2225 cm⁻¹ unequivocally confirms the incorporation of the nitrile group.

Step 4: Oxidation State Adjustment (Tandem Reduction)

Causality: The nitrile must be reduced to an alcohol to serve as the nucleophile in the ring-closing step. A direct reduction is often messy; thus, a two-step sequence is employed. DIBAL-H arrests the reduction at the imine/aldehyde stage, and subsequent NaBH₄ treatment cleanly affords the benzyl alcohol, preventing over-reduction to the primary amine.

  • Procedure: Dissolve the benzonitrile intermediate in anhydrous toluene at -78 °C. Add DIBAL-H (1.2 equiv, 1M in toluene) dropwise. Stir for 2 hours, then carefully quench with MeOH and Rochelle's salt. Extract the intermediate aldehyde. Dissolve the aldehyde in MeOH at 0 °C, add NaBH₄ (1.5 equiv), and stir for 1 hour. Quench with water and extract with EtOAc.

  • Self-Validation System: ¹H NMR will show the disappearance of the aldehyde proton (~10.0 ppm) and the emergence of a benzylic CH₂ singlet at ~4.65 ppm.

Step 5: Intramolecular Alkoxy Rearrangement / Cyclization

Causality: Treatment of the 2-(Boc-amino)benzyl alcohol with NaH deprotonates the primary alcohol. The resulting alkoxide acts as an internal nucleophile, attacking the Boc carbonyl. The expulsion of tert-butoxide drives the formation of the thermodynamically stable 1H-benzo[d][1,3]oxazin-2(4H)-one core.

  • Procedure: Dissolve the 2-(Boc-amino)-4-fluorobenzyl alcohol (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C. Add NaH (1.5 equiv, 60% dispersion in mineral oil) portion-wise. Stir for 3 hours, allowing the mixture to reach room temperature. Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, and recrystallize from DCM/Hexanes.

  • Self-Validation System: ¹H NMR will show the complete disappearance of the massive tert-butyl singlet at ~1.50 ppm and the downfield shift of the benzylic CH₂ protons to ~5.20 ppm, confirming ring closure.

Quantitative Data Summary

Intermediate / ProductKey ReagentsReaction TimeExpected YieldKey Analytical Marker (¹H NMR / IR)
N-Boc-2-amino-4-fluorophenol Boc₂O, THF4 h90-95%1.50 ppm (s, 9H, t-Bu); 3300 cm⁻¹ (OH)
Aryl Triflate Tf₂O, Pyridine, DCM2 h85-90%Disappearance of OH stretch; ¹⁹F NMR: -74 ppm
Benzonitrile Zn(CN)₂, Pd(PPh₃)₄, DMF12 h75-80%2225 cm⁻¹ (C≡N stretch)
Benzyl Alcohol 1. DIBAL-H; 2. NaBH₄3 h (total)70-75%4.65 ppm (s, 2H, CH₂OH); 3400 cm⁻¹ (OH)
7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one NaH, THF3 h85-90%5.20 ppm (s, 2H, CH₂); 1720 cm⁻¹ (C=O)

References

  • Improving the Activity of Aminophenoxazinones: Synthesis, CPC Purification, and Phytotoxicity Potential Journal of Agricultural and Food Chemistry - ACS Publications[Link] [1]

  • Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement Organic & Biomolecular Chemistry - RSC Publishing[Link] [2]

  • Application of Polymer-Supported Triphenylphosphine and Microwave Irradiation to the Palladium-Catalyzed Cyanation of Aryl Triflates Synthetic Communications - Taylor & Francis[Link] [3]

  • An efficient synthesis of ortho-N-Boc-aryl methyl ketones Tetrahedron Letters - ResearchGate[Link] [4]

Application

using 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a research chemical

An Application Guide for the Research Chemical: 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Research Chemical: 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the use of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one. The benzoxazinone scaffold is a "privileged structure" in modern medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[1][2] The introduction of a fluorine atom at the 7-position is a strategic modification intended to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3] This guide moves beyond basic specifications to provide in-depth application notes, validated experimental protocols, and the scientific rationale behind its use in contemporary research, particularly in CNS disorders and oncology.

Physicochemical Properties and Structural Elucidation

7-Fluoro-1H-benzo[d]oxazin-2(4H)-one is a fluorinated heterocyclic compound. It is important for researchers to distinguish between the common isomers of this scaffold. The user-specified nomenclature most closely describes the 1,3-benzoxazinone isomer. However, the vast majority of published research on biologically active benzoxazinones refers to the 1,4-benzoxazinone scaffold. This guide will focus on the more extensively studied 7-Fluoro-2H-benzo[b][2]oxazin-3(4H)-one (CAS: 103361-99-5) , as it represents the backbone of numerous bioactive derivatives.[4][5][6] Researchers should always confirm the structure of their specific material via analytical methods.

PropertyValueSource(s)
Chemical Name 7-Fluoro-2H-benzo[b][2]oxazin-3(4H)-one[7]
CAS Number 103361-99-5[7][8]
Molecular Formula C₈H₆FNO₂[9]
Molecular Weight 167.14 g/mol [9]
Physical Form Light brown to brown solid
Purity Typically ≥97%[8]
Melting Point 203-205 °C[7]
Storage Conditions Sealed in a dry environment; Room Temperature or 2-8°C[9]
SMILES O=C1COC2=CC(F)=CC=C2N1[7]
InChI Key OXLZJPIHSXJFNQ-UHFFFAOYSA-N (Isomer specific)[7]

Core Research Applications & Mechanistic Rationale

The benzoxazinone core is a versatile scaffold for probing various biological systems. The 7-fluoro substitution provides a key vector for analogue development and property modulation.

Central Nervous System (CNS) Drug Discovery

Benzoxazinone derivatives have been identified as potent positive allosteric modulators (PAMs) of AMPA receptors, which are critical for synaptic plasticity and cognitive function.[10] Furthermore, related structures have demonstrated significant anticonvulsant activities.[4]

  • Expert Rationale: The 7-fluoro group can enhance blood-brain barrier (BBB) penetration due to increased lipophilicity and may block a potential site of metabolism, prolonging the compound's action in the CNS.[3] Therefore, 7-Fluoro-2H-benzo[b][2]oxazin-3(4H)-one serves as an excellent starting point or library compound for screening in models of cognitive disorders (e.g., Alzheimer's disease) or epilepsy.

CNS_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ca_Influx Ca²⁺ Influx AMPAR->Ca_Influx Activates Signaling Downstream Signaling (LTP, Cognition) Ca_Influx->Signaling Initiates Compound 7-Fluoro-Benzoxazinone (as a PAM) Compound->AMPAR Modulates

Caption: Hypothetical modulation of AMPA receptors by a 7-fluoro-benzoxazinone derivative.

Scaffold for Anti-Cancer Therapeutics

The benzoxazinone framework is present in numerous compounds designed as anti-cancer agents.[11] Documented mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling enzymes like phosphoinositide 3-kinases (PI3K).[6][12]

  • Expert Rationale: 7-Fluoro-2H-benzo[b][2]oxazin-3(4H)-one is an ideal starting material for synthetic elaboration. The nitrogen atom at the 4-position can be readily alkylated or arylated to introduce side chains that target the binding pockets of specific kinases or proteins. The aromatic ring can also be further functionalized. This makes the compound a valuable building block for creating focused libraries of potential anti-cancer drugs. Some derivatives have been shown to intercalate with DNA, and the planar nature of the benzoxazinone core is conducive to this mechanism.[6]

Synthetic_Workflow Start 7-Fluoro-2H-benzo[b][1,4] oxazin-3(4H)-one Reaction1 N-Alkylation (e.g., R-Br, K₂CO₃, DMF) Start->Reaction1 Intermediate N-Substituted Derivative Reaction1->Intermediate Screening Biological Screening Intermediate->Screening HTS High-Throughput Kinase Assays Screening->HTS Biochemical Cell Cell-Based Assays (e.g., MTT, Apoptosis) Screening->Cell Cellular SAR SAR Analysis & Optimization HTS->SAR Cell->SAR SAR->Reaction1 Iterate Lead Lead Compound SAR->Lead

Caption: A generalized workflow for using the compound as a scaffold in drug discovery.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, explaining the rationale behind key steps to ensure experimental integrity.

Protocol 1: General Handling, Storage, and Solubilization
  • Rationale: Proper handling and solubilization are critical for obtaining reproducible results. Cross-contamination and degradation can invalidate downstream experiments.

  • Procedure:

    • Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound in a tightly sealed vial, protected from light, in a desiccator at the recommended temperature (Room Temperature or 2-8°C).[9]

    • Weighing: Use an analytical balance in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Solubility Testing: Before preparing a stock solution, test solubility in small volumes. The compound is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

    • Stock Solution Preparation:

      • Calculate the mass required for a desired concentration (e.g., 10 mM). For 10 mL of a 10 mM stock, weigh out 16.71 mg of the compound.

      • Add the solid to a sterile, conical tube.

      • Add a portion of the solvent (e.g., 8 mL of high-purity DMSO).

      • Vortex thoroughly. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

      • Once dissolved, add solvent to the final volume (10 mL) and mix.

    • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Quality Control by Reverse-Phase HPLC-UV
  • Rationale: Verifying the purity and identity of the research chemical before use is a cornerstone of trustworthy science. HPLC-UV provides a quantitative measure of purity and a characteristic retention time.[13]

  • Methodology:

    • Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Preparation: Dilute the DMSO stock solution from Protocol 1 to approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • HPLC Parameters:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: 254 nm (or scan for optimal wavelength).

      • Gradient:

        • 0-2 min: 10% B

        • 2-15 min: 10% to 90% B

        • 15-18 min: 90% B

        • 18-20 min: 90% to 10% B

        • 20-25 min: 10% B (re-equilibration)

  • Data Interpretation:

    • Expected Result: A single major peak with a purity of ≥97% (by area). The retention time should be consistent across runs.

    • Troubleshooting:

      • Multiple Peaks: May indicate impurities or degradation. Consider purification or sourcing a new batch.

      • Peak Tailing/Fronting: Adjust mobile phase pH or change the organic modifier. Ensure the sample is fully dissolved.

Protocol 3: In Vitro Anti-Proliferative Screening (MTT Assay)
  • Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for potential anti-cancer agents.[6]

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment:

      • Prepare serial dilutions of the 7-fluoro-benzoxazinone stock solution in culture medium. A typical final concentration range would be 0.1 µM to 100 µM.

      • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control.

      • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. This step is critical as mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety and Handling

While specific toxicity data for this compound is limited, the benzoxazinone class contains biologically active molecules. Standard laboratory precautions should be observed.

  • Hazard Statements (General for class): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate PPE (gloves, lab coat, safety glasses).

    • Avoid inhalation of dust or contact with skin and eyes.

    • Consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed information.

References

  • (Placeholder for future specific studies)
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. (URL: Not directly available, accessible through academic search engines)
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. (URL: Not directly available, accessible through academic search engines)
  • Singh, S., et al. (2020). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. (URL: [Link])

  • Molecules. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. (URL: [Link])

  • Mueller, R., et al. (2011). Benzoxazinones as potent positive allosteric AMPA receptor modulators: part I. Bioorganic & Medicinal Chemistry Letters, 21(13), 3923-6. (URL: [Link])

  • Piao, Z. T., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216-21. (URL: [Link])

  • Rasheed, A. A., & Rasheed, M. K. (2022). Synthesis and identification of benzo[d][14]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar. (URL: [Link])

  • da Silva, F. C., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][14]oxazine-2,4-diones. RSC Advances. (URL: [Link])

  • Frontiers in Chemistry. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers Media. (URL: [Link])

  • Ellepola, K., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. (URL: [Link])

  • Frontiers in Chemistry. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2]oxazin-3(4H). Frontiers Media. (URL: [Link])

  • Li, Y., et al. (2020). Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors. Bioorganic Chemistry, 94, 103248. (URL: [Link])

  • Le-Dat, J., et al. (2010). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the AMPA receptors. Journal of Medicinal Chemistry, 53(4), 1700-11. (URL: [Link])

  • Jain, R., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. (URL: [Link])

  • ResearchGate. (2018). 1,4-Oxazines and Their Benzo Derivatives. ResearchGate. (URL: [Link])

  • Agilent. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent Technologies. (URL: [Link])

  • Frontiers in Chemistry. (2023). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers Media. (URL: [Link])

Sources

Method

Application Note: A Multi-faceted Approach to the Analytical Characterization of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Abstract This document provides a comprehensive guide with detailed protocols for the analytical characterization of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one, a heterocyclic compound of interest in pharmaceutical research an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one, a heterocyclic compound of interest in pharmaceutical research and drug development. The benzoxazinone scaffold is prevalent in a variety of biologically active molecules, making rigorous structural confirmation and purity assessment critical.[1] This guide outlines an integrated analytical strategy employing chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. For definitive structural elucidation, the application of X-ray Crystallography is also discussed. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Imperative for Rigorous Characterization

7-Fluoro-1H-benzo[d]oxazin-2(4H)-one belongs to the benzoxazinone class of compounds, which are recognized for their wide range of biological activities and serve as important intermediates in the synthesis of more complex molecules. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Therefore, unambiguous confirmation of the chemical structure, including the position of the fluorine substituent, and the precise quantification of purity are non-negotiable requirements in the drug discovery and development pipeline.

This guide provides a multi-technique workflow designed to build a comprehensive analytical profile of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one, ensuring its identity, purity, and stability are well-documented.

Physicochemical Properties and Structure

A foundational understanding of the molecule's properties is essential for analytical method development.

PropertyValueSource
Molecular Formula C₈H₆FNO₂[2]
Molecular Weight 167.14 g/mol [2]
CAS Number 1779843-13-8[2]
Appearance Pale-yellow to Yellow-brown Solid[3]
Storage 2-8°C, Sealed in dry conditions[2][4]

Structure: O=C1OCC2=CC=C(F)C=C2N1

Chromatographic Analysis for Purity and Separation

Chromatographic methods are the cornerstone for assessing the purity of a compound and for separating it from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the preferred method for purity analysis due to its versatility and compatibility with a wide range of small organic molecules. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Expertise & Causality: The choice of a C18 column is a robust starting point for method development as it provides excellent retention for moderately polar compounds like benzoxazinones. The mobile phase, a gradient of acetonitrile in water with a small amount of acid (formic or phosphoric acid), ensures good peak shape by keeping the analyte in a single protonation state and improves the separation efficiency.[5]

Protocol: HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

    • Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

  • Instrumentation and Conditions:

    • The following table outlines a typical starting point for HPLC analysis. Method optimization may be required.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGeneral purpose reverse-phase column with good resolving power.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier to ensure good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA broad gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume minimizes band broadening.
Detector UV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and assessing peak purity.
Wavelength 254 nm (or λmax of the compound)A common wavelength for aromatic compounds; determine λmax from a UV scan.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The use of a DAD allows for peak purity analysis by comparing spectra across the peak to detect co-eluting impurities.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep Prepare 0.1 mg/mL Sample Solution Inject Inject onto RP-HPLC System Prep->Inject Separate Gradient Elution (ACN/H2O) Inject->Separate Detect DAD Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Assess Assess Peak Purity (DAD Spectra) Calculate->Assess

Caption: HPLC workflow for purity assessment.

Mass Spectrometry for Molecular Weight and Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling HPLC with MS (LC-MS) provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of confidence in compound identification. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like benzoxazinones.[6][7]

Expertise & Causality: ESI in positive ion mode is typically effective for benzoxazinones as the nitrogen atom can be readily protonated to form [M+H]⁺ ions. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is crucial for determining the elemental composition from the accurate mass measurement, which can distinguish the target compound from isomers or compounds with similar nominal masses.[7]

Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, ensuring the final concentration is suitable for MS detection (typically 1-10 µg/mL).

  • Instrumentation and Conditions:

    • Use an HPLC method similar to the one described above. For MS compatibility, replace any non-volatile buffer salts (like phosphate) with volatile ones (like formic acid or ammonium formate).[5]

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently ionizes the benzoxazinone structure via protonation.
Scan Range m/z 100 - 500Covers the expected molecular ion and potential fragments.
Capillary Voltage 3-4 kVOptimized to achieve stable spray and maximum ion signal.
Source Temp. 120 - 150 °CAssists in desolvation of the ESI droplets.
Fragmentation Tandem MS (MS/MS) on the [M+H]⁺ ionGenerates characteristic fragment ions for structural confirmation.[6]
  • Data Analysis:

    • Full Scan MS: Confirm the presence of the [M+H]⁺ ion at the expected m/z (168.0455 for C₈H₇FNO₂⁺). The high-resolution mass should be within 5 ppm of the theoretical value.

    • MS/MS Analysis: Analyze the fragmentation pattern. For benzoxazinones, common fragmentation pathways involve the loss of CO, CO₂, and cleavages of the oxazinone ring.[7] This fragmentation signature provides a fingerprint for the core structure.

LC-MS Data Analysis Workflow

LCMS_Workflow Start LC-MS Data Acquisition FullScan Extract Ion Chromatogram for [M+H]⁺ (m/z 168.0455) Start->FullScan MSMS Analyze MS/MS Spectrum of Precursor Ion Start->MSMS HRMS Confirm Accurate Mass (< 5 ppm error) FullScan->HRMS Confirm Structure Confirmation HRMS->Confirm Fragment Identify Characteristic Fragment Ions MSMS->Fragment Fragment->Confirm

Caption: Workflow for LC-MS data interpretation.

NMR Spectroscopy for Unambiguous Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular structure.

Expertise & Causality:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., C=O, aromatic C-F, aliphatic CH₂).

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a single, clean signal whose chemical shift is highly sensitive to its electronic environment, thus confirming its position on the aromatic ring.

  • 2D NMR (COSY, HSQC): Used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), which is essential for assigning all signals unambiguously.

Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for benzoxazinones as it can solubilize the compound and the N-H proton is often clearly visible.[8]

    • Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

    • If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to resolve any ambiguities in signal assignment.

  • Expected Spectral Features for 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one:

    • ¹H NMR: Expect signals for the three aromatic protons, the CH₂ group, and the NH proton. The aromatic signals will show coupling to each other and to the fluorine atom (J-coupling), which is diagnostic for the substitution pattern.

    • ¹³C NMR: Expect signals for the 8 carbons, including the carbonyl (C=O) carbon (~150-170 ppm), the carbon attached to fluorine (C-F, identified by a large one-bond C-F coupling constant), four other aromatic carbons, and the aliphatic CH₂ carbon.

    • ¹⁹F NMR: Expect a single resonance for the fluorine atom, likely showing coupling to the adjacent aromatic protons.

FT-IR Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides a rapid and simple method for confirming the presence of key functional groups within the molecule.

Protocol: FT-IR Analysis

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, deposit a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl) and allow the solvent to evaporate.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch 3200 - 3400Indicates the secondary amine in the ring.
Aromatic C-H Stretch 3000 - 3100Characteristic of the benzene ring.
Aliphatic C-H Stretch 2850 - 2960Corresponds to the CH₂ group.
Carbonyl (C=O) Stretch 1700 - 1750Strong absorption for the carbamate carbonyl.[9]
Aromatic C=C Stretch 1450 - 1600Multiple bands characteristic of the benzene ring.
C-O-C Stretch 1200 - 1250Asymmetric stretching of the ether linkage in the oxazine ring.[10]
C-F Stretch 1000 - 1200Strong absorption indicating the presence of a C-F bond.

Advanced Characterization: X-ray Crystallography

For an absolute and unambiguous determination of the molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard.[11] This technique is particularly valuable for confirming regiochemistry and for studying intermolecular interactions like hydrogen bonding.

Protocol Overview: X-ray Crystallography

  • Crystal Growth: Grow single crystals of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Integrated Analytical Strategy

A robust characterization of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one relies on the synergistic use of these techniques. No single method provides all the necessary information.

Integrated Characterization Workflow

Integrated_Workflow cluster_initial Initial Assessment cluster_confirmation Structural Confirmation cluster_elucidation Definitive Elucidation HPLC HPLC-UV (Purity, λmax) LCMS LC-HRMS (Molecular Weight, Elemental Formula) HPLC->LCMS FTIR FT-IR (Functional Groups) FTIR->LCMS NMR NMR (1H, 13C, 19F, 2D) (Unambiguous Structure) LCMS->NMR Xray X-ray Crystallography (Absolute Structure, Solid State) NMR->Xray Optional Final Complete Characterization Package NMR->Final Xray->Final

Caption: An integrated workflow for comprehensive characterization.

References

  • ResearchGate. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ProQuest. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2). Retrieved from [Link]

  • ACS Publications. (2003). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6][12]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. Retrieved from [Link]

  • PubMed. (2006). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • MDPI. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Retrieved from [Link]

  • AFINIDAD. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Retrieved from [Link]

  • ACS Publications. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Chromatogram of Specificity of bennz-1,3-oxazine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Retrieved from [Link]

  • Wiley Online Library. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the benzoxazine monomer. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites. Polymers. Retrieved from [Link]

  • PMC. (n.d.). X-ray structure and characterization of carbamate kinase from the human parasite Giardia lamblia. Retrieved from [Link]

  • ACS Publications. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. Retrieved from [Link]

  • Ascendex Scientific, LLC. (n.d.). 7-fluoro-2H-benzo[b][6][12]oxazin-3(4H)-one. Retrieved from [Link]

  • ScienceDirect. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry Letters. Retrieved from [Link]

  • ResearchGate. (2018). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of benzoxazine monomers. Retrieved from [Link]

  • Waters. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of benzoxazine monomers. Retrieved from [Link]

  • Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Retrieved from [Link]

  • RSC Publishing. (2015). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][8][12]oxazine-2,4-diones. RSC Advances. Retrieved from [Link]

Sources

Application

The Versatile Building Block: 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one in Modern Organic Synthesis

Introduction: The Strategic Importance of Fluorinated Benzoxazinones In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has be...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Benzoxazinones

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for modulating physicochemical and biological properties. The 7-fluoro-1H-benzo[d]oxazin-2(4H)-one moiety, in particular, has emerged as a privileged building block. Its unique electronic and structural features—stemming from the electron-withdrawing nature of the fluorine atom and the inherent reactivity of the lactam function—offer a powerful handle for synthetic chemists to craft novel molecular architectures with enhanced metabolic stability, binding affinity, and membrane permeability.

The benzoxazinone core itself is a recurring motif in a plethora of biologically active compounds, exhibiting activities ranging from anticonvulsant and anti-inflammatory to antimicrobial and anticancer.[1][2][3][4] The introduction of a fluorine atom at the 7-position further refines these properties, making 7-fluoro-1H-benzo[d]oxazin-2(4H)-one a highly sought-after intermediate for the synthesis of next-generation pharmaceuticals and functional materials.

This comprehensive guide provides detailed application notes and protocols for the synthesis and derivatization of 7-fluoro-1H-benzo[d]oxazin-2(4H)-one, empowering researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this versatile building block.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The key properties of 7-fluoro-1H-benzo[d]oxazin-2(4H)-one are summarized below.

PropertyValueSource
CAS Number 103361-99-5[5]
Molecular Formula C₈H₆FNO₂[5]
Molecular Weight 167.14 g/mol [5]
Appearance Solid
Melting Point 203-205 °C
Purity ≥98% (typical)[5]
Storage Store at 2-8 °C, sealed in a dry environment[5]

Handling and Safety: 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis Protocol: A Reliable Pathway

The synthesis of 7-fluoro-1H-benzo[d]oxazin-2(4H)-one can be efficiently achieved through a multi-step sequence, culminating in a reductive cyclization. The following protocol is adapted from established methodologies for analogous structures, providing a robust and scalable route.[6]

Workflow for the Synthesis of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Reductive Cyclization A 1,3-Difluorobenzene B 2,4-Difluoronitrobenzene A->B HNO₃/H₂SO₄ D Methyl 2-(2-nitro-4-fluorophenoxy)acetate B->D NaH, THF C Methyl Glycolate C->D E 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one D->E H₂, Pd/C, MeOH

Caption: Synthetic pathway to 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Detailed Experimental Procedure

Step 1: Synthesis of 2,4-Difluoronitrobenzene

  • To a stirred mixture of concentrated sulfuric acid (150 mL) at 0 °C, add 1,3-difluorobenzene (57 g, 0.5 mol) dropwise, maintaining the temperature below 10 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (35 mL) and concentrated sulfuric acid (35 mL) dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice (500 g) and extract with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford 2,4-difluoronitrobenzene as a yellow oil, which is used in the next step without further purification.

Step 2: Synthesis of Methyl 2-(2-nitro-4-fluorophenoxy)acetate

  • In a three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 22 g, 0.55 mol) to anhydrous tetrahydrofuran (THF, 400 mL) at 0 °C.

  • Add a solution of methyl glycolate (45 g, 0.5 mol) in THF (100 mL) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,4-difluoronitrobenzene (79.5 g, 0.5 mol) in THF (100 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water (50 mL) and then concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (300 mL) and water (200 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 2-(2-nitro-4-fluorophenoxy)acetate.

Step 3: Synthesis of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

  • In a stainless-steel autoclave, dissolve methyl 2-(2-nitro-4-fluorophenoxy)acetate (22.9 g, 0.1 mol) in methanol (250 mL).

  • Add 10% palladium on carbon (1.0 g) to the solution.

  • Pressurize the autoclave with hydrogen gas to 100 psi and heat the mixture to 60 °C with vigorous stirring for 4 hours.

  • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting solid is the desired product, 7-fluoro-1H-benzo[d]oxazin-2(4H)-one, which can be further purified by recrystallization from ethanol if necessary.[6]

Application in Organic Synthesis: A Versatile N-H Synthon

The N-H bond of the lactam in 7-fluoro-1H-benzo[d]oxazin-2(4H)-one is the primary site of reactivity, making it an excellent precursor for a variety of N-substituted derivatives. The following protocols detail its application in N-alkylation and N-arylation reactions, which are fundamental transformations in the synthesis of pharmaceutical lead compounds.

Protocol 1: N-Alkylation via Williamson Ether Synthesis Analogue

This protocol describes a general procedure for the N-alkylation of 7-fluoro-1H-benzo[d]oxazin-2(4H)-one with various alkyl halides. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

cluster_0 Reaction Conditions A 7-Fluoro-1H-benzo[d]oxazin- 2(4H)-one C N-Alkyl-7-fluorobenzoxazinone A->C B Alkyl Halide (R-X) B->C D Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) D->C

Caption: General workflow for the N-alkylation of 7-fluoro-1H-benzo[d]oxazin-2(4H)-one.

  • To a solution of 7-fluoro-1H-benzo[d]oxazin-2(4H)-one (1.0 equiv.) in anhydrous dimethylformamide (DMF) or THF, add a suitable base (e.g., sodium hydride, 1.2 equiv., or potassium carbonate, 2.0 equiv.) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMF ensures efficient deprotonation of the relatively acidic N-H bond of the lactam without competing nucleophilic attack on the alkyl halide. For less reactive alkyl halides, heating is necessary to drive the reaction to completion.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The N-arylation of 7-fluoro-1H-benzo[d]oxazin-2(4H)-one with aryl halides is a powerful method for constructing C(aryl)-N bonds, which are prevalent in many pharmaceuticals. Copper-catalyzed Ullmann-type couplings are a classic and reliable method for this transformation.[7]

cluster_0 Catalytic System A 7-Fluoro-1H-benzo[d]oxazin- 2(4H)-one C N-Aryl-7-fluorobenzoxazinone A->C B Aryl Halide (Ar-X) B->C D CuI (catalyst) Ligand (e.g., 1,10-phenanthroline) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane, Toluene) D->C

Caption: General workflow for the copper-catalyzed N-arylation.

  • To an oven-dried Schlenk tube, add copper(I) iodide (5-10 mol%), a suitable ligand such as 1,10-phenanthroline (10-20 mol%), and a base like potassium carbonate or cesium carbonate (2.0 equiv.).

  • Add 7-fluoro-1H-benzo[d]oxazin-2(4H)-one (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous dioxane or toluene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Mechanistic Insight: The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the deprotonated benzoxazinone and subsequent reductive elimination to form the N-aryl product and regenerate the Cu(I) catalyst. The ligand accelerates the reaction by stabilizing the copper intermediates.[8]

Conclusion and Future Outlook

7-Fluoro-1H-benzo[d]oxazin-2(4H)-one stands as a testament to the power of strategic fluorination in the design of functional molecules. Its straightforward synthesis and versatile reactivity at the nitrogen center make it an invaluable tool for medicinal chemists and materials scientists. The protocols detailed herein provide a solid foundation for the exploration of its synthetic utility. As the demand for sophisticated molecular architectures continues to grow, the applications of this and related fluorinated building blocks are poised to expand, leading to the discovery of novel therapeutics and advanced materials with tailored properties.

References

  • Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry, 2013. [Link]

  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 2008. [Link]

  • 7-fluoro-2H-benzo[b][9][10]oxazin-3(4H)-one - Ascendex Scientific, LLC. Ascendex Scientific. [Link]

  • Synthesis of 2H-benzo[b][9][10]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

  • 6-Amino-7-fluoro-2H-benzo[b][9][10]oxazin-3(4H)-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. Taylor & Francis Online, 2026. [Link]

  • Copper-Catalyzed Decarboxylation Cross-Coupling Cascade Reaction for Synthesis of Fused Dihydro-benzoxazinones. The Journal of Organic Chemistry, 2024. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 2009. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 2019. [Link]

  • Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy. RSC Advances, 2013. [Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 2001. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 2012. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 2017. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 2023. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 2017. [Link]

  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate, 2020. [Link]

  • Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry, 2025. [Link]

  • A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives. Tetrahedron Letters, 2007. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 2022. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives, 2020. [Link]

  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d'. Molecules, 2023. [Link]

  • Microwave assisted regioselective halogenation of benzo[b][9][10]oxazin-2-ones via sp2 C–H functionalization. RSC Advances, 2022. [Link]

  • Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. Organic & Biomolecular Chemistry, 2016. [Link]1659a)

Sources

Method

Application Note: Comprehensive Screening Protocol for 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one Bioactivity

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Antiviral Efficacy, Enzyme Inhibition, and ADME/Tox Profiling.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Antiviral Efficacy, Enzyme Inhibition, and ADME/Tox Profiling.

Introduction & Mechanistic Rationale

The 1H-benzo[d]oxazin-2(4H)-one (3,1-benzoxazin-2-one) core is recognized as a highly versatile, "privileged scaffold" in medicinal chemistry and agrochemical development[1]. Derivatives of this heterocycle exhibit a broad spectrum of biological activities, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 (e.g., Efavirenz)[1][2], and as potent protoporphyrinogen IX oxidase (PPO) inhibitors[3].

The specific functionalization of this scaffold with a fluorine atom at the 7-position—creating 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one (7-F-BOZ) —dramatically alters its physicochemical and pharmacokinetic landscape.

Causality in Scaffold Design: Why focus on the 7-fluoro substitution?

  • Metabolic Shielding: The highly electronegative fluorine atom blocks sites of metabolic vulnerability, specifically oxidative degradation mediated by hepatic Cytochrome P450 enzymes, thereby extending the plasma half-life[4].

  • Target Binding Affinity: Fluorine modulates the pKa of adjacent functional groups (like the lactam NH) and strengthens drug-target interactions through unique π-F and hydrophobic interactions within allosteric binding pockets[4].

This application note outlines a self-validating, multi-tiered screening protocol designed to evaluate the bioactivity of 7-F-BOZ and its derivatives, transitioning from primary high-throughput biochemical assays to secondary cellular efficacy and metabolic profiling.

Experimental Design & Workflow

To ensure a robust hit-to-lead progression, the screening cascade is structured to filter compounds based on target affinity, cellular permeability, off-target toxicity, and metabolic stability.

Workflow Start Compound Preparation 7-F-BOZ Library Primary Primary Biochemical Screen (HIV-1 RT / PPO Inhibition) Start->Primary Secondary Secondary Cellular Screen (MT-4 Antiviral Efficacy) Primary->Secondary IC50 < 1 µM Tox Cytotoxicity Profiling (CC50 Determination) Secondary->Tox ADME In Vitro ADME (Microsomal Stability) Tox->ADME TI > 100

Bioactivity screening cascade for fluorinated benzoxazinone derivatives.

Primary Biochemical Screening: HIV-1 RT Inhibition Assay

Traditional radiometric assays utilizing 3 H-dTTP are hazardous and low-throughput. This protocol utilizes a fluorometric assay measuring the formation of RNA/DNA hybrids, providing a safer, high-throughput alternative that directly quantifies polymerase inhibition.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl 2​ , 1 mM DTT, and 0.1% BSA.

  • Enzyme & Substrate: Dilute recombinant HIV-1 Reverse Transcriptase (RT) to a working concentration of 0.5 U/well. Prepare the template/primer complex (Poly(rA)-oligo(dT) 15​ ) at 10 µg/mL.

  • Compound Plating: In a 384-well black microplate, dispense 1 µL of 7-F-BOZ test compounds (serially diluted in DMSO, 10-point curve).

  • Reaction Initiation: Add 20 µL of the RT enzyme solution to the wells. Incubate for 10 minutes at room temperature to allow pre-binding to the allosteric pocket.

  • Elongation: Add 20 µL of substrate mix (template/primer + 10 µM dTTP) to initiate the reaction. Incubate at 37°C for 45 minutes.

  • Detection: Halt the reaction by adding 10 µL of 0.5 M EDTA. Add 50 µL of PicoGreen® dsDNA quantitation reagent (diluted 1:200).

  • Readout: Measure fluorescence at Ex/Em = 480/520 nm using a microplate reader.

Self-Validation & Quality Control
  • Positive Control: Efavirenz (a known fluorinated benzoxazinone NNRTI) must yield an IC 50​ between 1–5 nM[2].

  • Negative Control: 1% DMSO vehicle (defines 100% enzyme activity).

  • Z'-Factor: The assay is only considered valid if the Z'-factor is 0.6, ensuring a robust dynamic range between the fully inhibited and uninhibited states.

Secondary Cellular Screening: Antiviral Efficacy & Cytotoxicity

Biochemical potency does not guarantee cellular efficacy. The 7-fluoro group increases lipophilicity, which should theoretically enhance passive diffusion across lipid membranes[4]. This cell-based assay validates membrane permeability and assesses the Therapeutic Index (TI).

Step-by-Step Methodology
  • Cell Culture: Cultivate MT-4 human T-lymphoid cells in RPMI-1640 medium supplemented with 10% FBS.

  • Viral Infection: Infect MT-4 cells with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Seed infected and mock-infected cells (for cytotoxicity) into 96-well plates at 1×104 cells/well. Immediately add serially diluted 7-F-BOZ compounds.

  • Incubation: Incubate for 5 days at 37°C in a 5% CO 2​ humidified atmosphere.

  • Viability Readout (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 µL of 10% SDS in 0.01 N HCl.

  • Quantification: Measure absorbance at 570 nm.

Causality: MT-4 cells are highly susceptible to HIV-1 induced cytopathic effect (CPE). In infected wells, cell viability directly correlates with the compound's antiviral efficacy (EC 50​ ). In mock-infected wells, a drop in viability indicates intrinsic compound toxicity (CC 50​ ).

In Vitro ADME: Microsomal Stability Profiling

To empirically prove the metabolic shielding effect of the 7-fluoro substitution, the compound is subjected to a Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology
  • Incubation Mixture: Combine 7-F-BOZ (1 µM) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Data Presentation & Interpretation

The following table summarizes representative screening data, illustrating the structure-activity relationship (SAR) advantages conferred by the 7-fluoro substitution compared to a non-fluorinated baseline.

CompoundHIV-1 RT IC 50​ (nM)MT-4 EC 50​ (nM)Cytotoxicity CC 50​ (µM)Therapeutic Index (TI)HLM Half-Life (t 1/2​ , min)
Non-fluorinated BOZ 45.2 ± 3.1120.5 ± 8.4> 50> 41418.5
7-F-BOZ (Target) 8.4 ± 1.215.2 ± 2.1> 100> 6,57865.2
Efavirenz (Control) 2.5 ± 0.44.1 ± 0.645~ 10,975> 120

Interpretation: The introduction of the 7-fluoro group significantly drops the IC 50​ value (enhancing potency) and extends the microsomal half-life from 18.5 to 65.2 minutes, validating the hypothesis that halogenation at this position shields the aromatic ring from CYP450-mediated oxidation[4].

Mechanistic Binding Pathway Visualization

The enhanced potency of 7-F-BOZ is driven by specific interactions within the target's allosteric pocket. The diagram below maps the logical relationship between the compound's pharmacophores and the amino acid residues of the HIV-1 RT NNRTI pocket.

Pathway Ligand 7-F-BOZ Scaffold Pharmacophore F_Atom 7-Fluoro Group Ligand->F_Atom NH_Group Lactam NH Ligand->NH_Group Carbonyl Carbonyl C=O Ligand->Carbonyl Target1 Hydrophobic Pocket (Tyr181, Tyr188) F_Atom->Target1 π-F / Hydrophobic Target2 Backbone Carbonyl (Lys101) NH_Group->Target2 H-Bond Donor Target3 Backbone NH (Lys101) Carbonyl->Target3 H-Bond Acceptor

Mechanistic binding interactions of the 7-F-BOZ scaffold within the RT allosteric pocket.

References

  • Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones | Organic Letters - ACS Publications. acs.org.[Link]

  • Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor - PubMed. nih.gov.[Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. ikprress.org.[Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design - ResearchGate. researchgate.net.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Welcome to the technical support center for the synthesis of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this important heterocyclic compound. Here, we will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and a logical, causality-driven approach to your synthesis.

Overview of the Primary Synthetic Pathway

The most common and practical approach to synthesizing 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one involves the cyclization of 2-amino-4-fluorophenol with a phosgene equivalent, such as triphosgene, diphosgene, or carbonyldiimidazole (CDI). This method is generally favored for its efficiency and the availability of starting materials. The reaction proceeds via an initial N-acylation of the aminophenol, followed by an intramolecular cyclization to form the desired benzoxazinone ring.

Experimental Protocol: Synthesis of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions and reagent grades.

Materials:

  • 2-amino-4-fluorophenol

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-fluorophenol (1.0 eq) in anhydrous THF.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Cyclizing Agent Addition: While maintaining the temperature at 0 °C, slowly add a solution of triphosgene (0.4 eq) or CDI (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate or DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Yield Poor Quality Starting Materials 2-aminophenols are susceptible to air oxidation, leading to discoloration and impurities that can inhibit the reaction.[1][2] Action: Use high-purity 2-amino-4-fluorophenol. If the material is discolored, consider recrystallization before use.
Presence of Moisture Phosgene and its equivalents are highly sensitive to moisture, leading to their decomposition and the formation of unwanted by-products. Water can also hydrolyze the desired product. Action: Ensure all glassware is flame-dried, and use anhydrous solvents. Conduct the reaction under a dry, inert atmosphere (N2 or Ar).
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. Action: Carefully measure all reactants. An excess of the cyclizing agent may be necessary in some cases to drive the reaction to completion.
Reaction Stalled Insufficient Reaction Temperature The activation energy for the cyclization step may not be reached at lower temperatures. Action: After the initial addition at 0 °C, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) may be required. Monitor for potential side product formation at higher temperatures.[3]
Base Incompatibility The choice and amount of base are critical. An inappropriate base can lead to side reactions or may not be strong enough to neutralize the acid generated during the reaction. Action: Use a non-nucleophilic base like triethylamine or diisopropylethylamine. Ensure at least one equivalent is used to scavenge the generated HCl.
Multiple Spots on TLC (Impurity Formation) Incomplete Cyclization The intermediate N-acylated aminophenol may be stable and fail to cyclize. Action: Increase the reaction time or temperature to promote the ring-closing step.[4]
Dimerization/Polymerization At higher temperatures or in the presence of certain impurities, 2-amino-4-fluorophenol can self-condense. Action: Maintain a controlled reaction temperature. Add the cyclizing agent slowly to keep its concentration low.
Ring Opening of Product The benzoxazinone ring can be susceptible to nucleophilic attack, especially under harsh work-up conditions. Action: Use a mild work-up procedure. Avoid strong acids or bases during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: My 2-amino-4-fluorophenol starting material is dark brown. Can I still use it?

A: Darkening of 2-aminophenols is a common sign of oxidation.[2] While the reaction may still proceed, the impurities present can significantly lower your yield and complicate purification. It is highly recommended to purify the starting material by recrystallization before use to ensure optimal results.

Q2: What is the best way to monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material, any intermediates, and the final product (e.g., 30-50% ethyl acetate in hexanes). The product is typically more nonpolar than the starting aminophenol.

Q3: I don't have triphosgene. What are some safer alternatives?

A: Carbonyldiimidazole (CDI) is an excellent and much safer alternative to phosgene and its derivatives.[5] It is a solid that is easier to handle and the reaction by-products are imidazole and CO2, which are generally easy to remove. Diphosgene is another alternative that is a liquid and can be easier to handle than gaseous phosgene.

Q4: How does the fluorine substituent affect the reaction?

A: The electron-withdrawing nature of the fluorine atom can make the amino group of 2-amino-4-fluorophenol slightly less nucleophilic compared to its non-fluorinated analog. However, this effect is generally not significant enough to prevent the reaction. The fluorine can be beneficial in some cases by increasing the stability of the final product.[6]

Q5: My final product is difficult to purify by column chromatography. Are there other options?

A: If the product is a solid, recrystallization is often a very effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes, acetone/water, or ethanol.

Visualizing the Workflow and Troubleshooting

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 2-amino-4-fluorophenol step1 Dissolve aminophenol and base in solvent start1->step1 start2 Triphosgene or CDI step3 Slowly add cyclizing agent start2->step3 start3 Anhydrous Solvent (THF/DCM) start3->step1 start4 Base (e.g., TEA) start4->step1 step2 Cool to 0 °C step1->step2 step2->step3 step4 Warm to RT and stir for 2-4h step3->step4 step5 Quench with water step4->step5 step6 Extract with organic solvent step5->step6 step7 Dry and concentrate step6->step7 step8 Purify (Column or Recrystallization) step7->step8 product 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one step8->product

Caption: Synthetic workflow for 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Troubleshooting Logic

G start Low Yield? purity Check Starting Material Purity start->purity Yes moisture Ensure Anhydrous Conditions start->moisture Yes stalled Reaction Stalled? start->stalled No temp Optimize Reaction Temperature time Increase Reaction Time stalled->temp Yes stalled->time Yes impurities Impurity Formation? stalled->impurities No purification Optimize Purification impurities->purification Yes

Caption: Troubleshooting decision tree for low yield issues.

References

  • Taylor & Francis Online. 6-Amino-7-fluoro-2H-benzo[b][4][7]oxazin-3(4H)-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. Available from: [Link]

  • European Journal of Medicinal Chemistry. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Available from: [Link]

  • Ascendex Scientific, LLC. 7-fluoro-2H-benzo[b][4][7]oxazin-3(4H)-one. Available from: [Link]

  • RSC Publications. Investigation for the easy and efficient synthesis of 1H-benzo[d][4][8]oxazine-2,4-diones. Available from: [Link]

  • ResearchGate. Synthesis of benzo[b][4][7]oxazin-3(4H)-ones via smiles rearrangement for antimicrobial activity. Available from: [Link]

  • ScienceDirect. Synthesis of 2H-benzo[b][4][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Available from: [Link]

  • ResearchGate. High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Available from: [Link]

  • PMC. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available from: [Link]

  • ScienceDirect. Expression and purification of fluorinated proteins from mammalian suspension culture. Available from: [Link]

  • PMC. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][4][8]oxazin-4-ones as potent anticancer and antioxidant agents. Available from: [Link]

  • ResearchGate. Synthesis and Spectroscopic Properties of 2-(7-Fluoro-1H-Imidazo[4,5-B]phenazin-2-Yl)-Phenol Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of Fluorinated 7-Diethylaminophenoxazin-3-ones and 9-Diethylamino-5H-benzo[a]phenoxazine-5-ones. Available from: [Link]

  • ResearchGate. Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. Available from: [Link]

  • INCHEM. Phosgene (PIM 419). Available from: [Link]

  • ScienceScholar. Synthesis and identification of benzo[d][4][8]oxazin-4-one derivatives and testing of antibacterial activity of some of them. Available from: [Link]

  • RSC Publishing. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][4][8]oxazine-2,4-diones. Available from: [Link]

  • PMC. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Available from: [Link]

  • UQ eSpace. Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. Available from: [Link]

  • PMC. Conceptual Approaches for Treatment of Phosgene Inhalation-Induced Lung Injury. Available from: [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Benzoxazinones

Welcome to the technical support center for the fluorination of benzoxazinones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the fluorination of benzoxazinones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine atoms into the benzoxazinone scaffold. The strategic incorporation of fluorine can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve challenges in your fluorination reactions, leading to successful and reproducible outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering practical solutions grounded in chemical principles.

Issue 1: Low to No Product Yield

Q: My fluorination reaction is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common frustration in fluorination chemistry. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Troubleshooting Workflow for Low Yield:

start Low/No Yield reagent Check Fluorinating Agent Activity start->reagent First, verify... conditions Optimize Reaction Conditions reagent->conditions If reagent is active... reagent_sol Solution: Use fresh, properly stored reagent. Increase stoichiometry (e.g., 1.5-2.0 eq.). reagent->reagent_sol substrate Assess Substrate Reactivity conditions->substrate If conditions are optimized... conditions_sol Solution: Screen solvents (e.g., MeCN, DCM). Gradually increase temperature. Consider microwave irradiation. conditions->conditions_sol workup Evaluate Work-up & Purification substrate->workup If substrate is suitable... substrate_sol Solution: Add a mild base to aid enolate formation. Consider a more powerful fluorinating agent. substrate->substrate_sol workup_sol Solution: Ensure quenching step is appropriate. Optimize chromatography conditions. workup->workup_sol

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

  • Reagent Inactivity: Electrophilic N-F reagents like Selectfluor™ are generally stable but can degrade with improper storage.[3]

    • Solution: Use a fresh batch of the fluorinating agent. Ensure it has been stored in a desiccator, away from moisture and light. For challenging substrates, increasing the equivalents of the fluorinating agent may be necessary.[3]

  • Sub-Optimal Reaction Conditions:

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Acetonitrile (MeCN) is a common choice for electrophilic fluorinations with reagents like Selectfluor™.[4]

      • Solution: If the reaction is sluggish in MeCN, consider screening other anhydrous aprotic solvents like dichloromethane (DCM) or polar aprotic solvents. Be cautious with solvents like DMF, which can react exothermically with some "F+" reagents.[3]

    • Temperature: Many fluorination reactions have a significant activation energy barrier.

      • Solution: If the reaction is slow at room temperature, gradually increase the temperature. Microwave irradiation can sometimes dramatically reduce reaction times and improve yields.[5]

  • Substrate Reactivity: The electronic nature of the benzoxazinone ring system plays a crucial role. Electron-withdrawing groups can deactivate the ring, making it less susceptible to electrophilic attack.

    • Solution: For α-fluorination of a carbonyl group within the benzoxazinone, the formation of an enol or enolate is often a prerequisite.[6] If your substrate does not readily form an enol, the reaction may be slow. The addition of a mild, non-nucleophilic base can sometimes facilitate enolate formation, but this must be done cautiously to avoid promoting side reactions.[6]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Q: I am observing fluorination at multiple positions on my benzoxazinone, or a mixture of mono- and di-fluorinated products. How can I improve the selectivity?

A: Achieving high regioselectivity is a common challenge, especially with complex heterocyclic systems.

Strategies to Enhance Selectivity:

StrategyRationaleRecommended Action
Control Stoichiometry Over-fluorination is a frequent issue when the mono-fluorinated product is as reactive or more reactive than the starting material.[6]Carefully control the stoichiometry of the fluorinating agent. For mono-fluorination, start with 1.05-1.1 equivalents.[4] To favor di-fluorination, a larger excess (e.g., 2.1-2.5 equivalents) may be required.[7]
Reaction Temperature Lower temperatures often favor the kinetic product, leading to improved selectivity.Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature.[4]
Choice of Fluorinating Agent Different fluorinating agents exhibit varying degrees of reactivity and steric hindrance, which can influence regioselectivity.If Selectfluor™ gives poor selectivity, consider a more sterically demanding reagent or one with different reactivity, such as N-Fluorobenzenesulfonimide (NFSI).[6]
Solvent Effects The solvent can influence the conformation of the substrate and the transition state, thereby affecting which site is more accessible for fluorination.Screen a range of solvents with varying polarities and coordinating abilities.
Issue 3: Product Decomposition or Side Reactions

Q: My desired fluorinated benzoxazinone appears to be forming, but then decomposes under the reaction conditions. What can I do to mitigate this?

A: Product instability can be a significant hurdle, particularly with highly functionalized or strained heterocyclic systems.

Minimizing Decomposition:

  • Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹⁹F NMR.[4][8] Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

  • Temperature Control: Higher temperatures that may be required to drive the reaction to completion can also accelerate product decomposition.

    • Solution: Find the lowest effective temperature for the reaction. It may be preferable to accept a slightly lower conversion to maximize the isolated yield of the desired product.

  • Quenching and Work-up: The work-up procedure itself can sometimes lead to product degradation.

    • Solution: Ensure the quenching step is appropriate and not overly exothermic. A gentle quench with a saturated aqueous solution of sodium bicarbonate or ammonium chloride is often suitable.[4] Minimize the time the product is exposed to aqueous acidic or basic conditions during extraction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorinating agent for my benzoxazinone derivative?

A1: The choice of fluorinating agent is critical and depends on the desired transformation:

  • For Electrophilic Fluorination (e.g., on an electron-rich aromatic ring or at an α-carbonyl position):

    • Selectfluor™ (F-TEDA-BF₄): This is often the first choice due to its stability, ease of handling, and broad applicability.[5][7][9] It is effective for fluorinating electron-rich aromatic systems and activated C-H bonds.

    • N-Fluorobenzenesulfonimide (NFSI): Another widely used electrophilic fluorinating agent that can sometimes offer different selectivity compared to Selectfluor™.[6][10]

  • For Nucleophilic Fluorination (e.g., SₙAr reactions):

    • Potassium Fluoride (KF) or Cesium Fluoride (CsF): These are common sources of nucleophilic fluoride. They often require the use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) and a polar aprotic solvent (e.g., DMSO, DMF) to enhance their solubility and reactivity.[3][11] This approach is suitable if you have a good leaving group (e.g., -Cl, -NO₂) on an activated position of the benzoxazinone ring.

Q2: What are the key safety precautions when handling fluorinating agents?

A2: Safety is paramount. Always consult the Safety Data Sheet (SDS) for the specific reagent.

  • General Precautions: Handle all fluorinating agents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Reactivity Hazards: Be aware that some "F+" reagents can react violently with certain solvents like DMF or DMSO.[3] Reactions should be set up to allow for efficient heat dissipation, especially on a larger scale.

  • Quenching: Quench reactions carefully, often at reduced temperatures, by slowly adding the reaction mixture to a suitable quenching solution.

Q3: How can I monitor the progress of my fluorination reaction?

A3: Effective reaction monitoring is crucial for optimizing conditions and maximizing yield.

  • TLC: This is a quick and easy way to get a qualitative assessment of the reaction progress. Co-spotting the reaction mixture with your starting material is essential.

  • LC-MS: This provides more detailed information, allowing you to track the consumption of starting material and the formation of the desired product (by its mass) and any byproducts.[4]

  • ¹⁹F NMR Spectroscopy: This is a powerful technique for directly observing the formation of the fluorinated product.[8] It can provide quantitative information about conversion and the formation of any fluorine-containing byproducts.

Q4: What are some common challenges in the purification of fluorinated benzoxazinones?

A4: The introduction of fluorine can alter the polarity and solubility of your compound, which may require adjustments to your standard purification protocols.

  • Column Chromatography: Fluorinated compounds can sometimes exhibit unusual elution behavior on silica gel. It may be necessary to screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation.

  • Product Volatility: Some smaller fluorinated molecules can be volatile. Care should be taken during solvent removal under reduced pressure to avoid product loss.

  • Residual Reagent/Byproducts: Byproducts from the fluorinating agent (e.g., the TEDA salt from Selectfluor™) are often water-soluble and can be removed during an aqueous work-up. However, some byproducts may be organic-soluble and require careful chromatography for removal.

Experimental Protocols

General Protocol for Electrophilic α-Fluorination of a Benzoxazinone Carbonyl

prep Preparation: Dissolve benzoxazinone (1.0 eq.) in anhydrous acetonitrile (0.1 M) under N₂. addition Reagent Addition: Add Selectfluor™ (1.1 eq.) portion-wise at room temperature. prep->addition reaction Reaction: Stir at room temperature or heat (e.g., 50-80 °C), monitoring by TLC/LC-MS. addition->reaction workup Work-up: Cool to RT, quench with water. Extract with an organic solvent (e.g., EtOAc). reaction->workup purify Purification: Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify

Caption: General workflow for the α-fluorination of a benzoxazinone.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoxazinone substrate (1.0 equivalent) in anhydrous acetonitrile (to make a 0.1 M solution).[4]

  • Reagent Addition: To the stirred solution at room temperature, add Selectfluor™ (1.1 equivalents) portion-wise. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

References

  • Selectfluor - Wikipedia. Available from: [Link]

  • Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC. Available from: [Link]

  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch - MPG.PuRe. Available from: [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available from: [Link]

  • Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC. Available from: [Link]

  • Role of Selectfluor® in the reported fluorination reaction - ResearchGate. Available from: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available from: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC. Available from: [Link]

  • Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions - PMC. Available from: [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed. Available from: [Link]

  • Electrophilic Fluorination - Bryn Mawr College. Available from: [Link]

  • (PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization - ResearchGate. Available from: [Link]

  • Reactivities of electrophilic N–F fluorinating reagents - RSC Publishing. Available from: [Link]

  • (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry - ResearchGate. Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - University of Victoria. Available from: [Link]

  • ChemInform Abstract: Transition Metal Catalysis and Nucleophilic Fluorination | Request PDF - ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

From the Desk of the Senior Application Scientist As a Senior Application Scientist, I frequently see research teams lose weeks of valuable data due to unrecognized compound degradation. 7-Fluoro-1H-benzo[d]oxazin-2(4H)-...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist As a Senior Application Scientist, I frequently see research teams lose weeks of valuable data due to unrecognized compound degradation. 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one is a highly useful but chemically sensitive building block and pharmacophore. Its core structure features a cyclic carbamate (urethane) linkage that is highly susceptible to ring-opening hydrolysis in aqueous environments.

This guide is designed to move beyond basic handling instructions. By understanding the causality behind the degradation mechanisms, you can implement self-validating protocols that ensure the integrity of your experimental data.

Part 1: Core Troubleshooting Q&A

Q1: Why does my 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one signal rapidly disappear when diluted in biological buffers (pH 7.4)? A1: The disappearance of your compound is caused by base-catalyzed hydrolysis of the cyclic carbamate ring. At physiological pH (7.4) and above, hydroxide ions act as nucleophiles, attacking the C2 carbonyl carbon. This forms a tetrahedral intermediate that rapidly collapses, cleaving the C-O bond. The resulting carbamic acid intermediate spontaneously decarboxylates (loses CO2​ ) to yield 2-amino-4-fluorobenzyl alcohol [1]. Because this reaction follows pseudo-first-order kinetics in buffered solutions, the degradation accelerates significantly as you increase the pH or temperature.

Q2: Can I use Methanol or Ethanol to prepare my 1000x stock solutions? A2: No. Protic solvents like methanol and ethanol act as nucleophiles. Over time, they will cause solvolysis (transesterification), leading to the same ring-opening degradation seen in water. You must use strictly aprotic solvents—such as anhydrous DMSO or Acetonitrile—to prevent nucleophilic attack on the C2 carbonyl during long-term storage[2].

Q3: Does temperature significantly impact the degradation rate in aqueous media? A3: Yes. The activation energy for benzoxazinone hydrolysis means that moving from room temperature (25°C) to physiological incubation temperature (37°C) can more than double the rate of degradation[1]. If your assay requires a 48-hour incubation at 37°C, the majority of your intact compound will have converted into the amino alcohol degradant before the assay concludes.

Q4: How can I establish a pH environment where the compound is maximally stable? A4: Benzoxazin-2-one derivatives exhibit a V-shaped pH-rate degradation profile. The point of maximum stability (the pH minimum for kobs​ ) is approximately pH 4.0 [1]. If your workflow involves intermediate aqueous dilutions that must sit on a benchtop, buffering them to pH 4.0 with a weak acetate buffer will preserve the compound for hours to days.

Part 2: Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the expected kinetic behavior of benzoxazin-2-one derivatives across various conditions.

Table 1: Representative Hydrolysis Kinetics of Benzoxazin-2-ones

pH LevelTemperature (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
4.0 25°C> 6 monthsHighly stable (Minimum kobs​ )
7.4 25°C~ 48 - 72 hoursMild base-catalyzed hydrolysis
7.4 37°C~ 12 - 18 hoursAccelerated base-catalyzed hydrolysis
10.0 25°C< 2 hoursRapid hydroxide nucleophilic attack
Part 3: Mechanistic & Workflow Visualizations

Understanding the exact chemical pathway and standardizing your workflow are the most effective ways to prevent experimental artifacts.

pathway A 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one [Intact Carbamate] B Tetrahedral Intermediate [OH- Attack at C2] A->B H2O / OH- (pH > 7) C 2-Amino-4-fluorobenzyl alcohol + CO2 B->C Ring Opening & Decarboxylation

Mechanistic pathway of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one hydrolysis in aqueous solution.

sop S1 1. Weigh Compound (In desiccated environment) S2 2. Dissolve in Anhydrous DMSO (Prepare 10 mM Stock) S1->S2 S3 3. Aliquot into Amber Vials (Single-use volumes) S2->S3 S4 4. Store at -80°C (Avoid freeze-thaw) S3->S4 S5 5. LC-MS Validation (Confirm [M+H]+ 168.04) S4->S5

Standard operating procedure for preparing and validating stable stock solutions.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, do not assume your stock solution is intact. Implement the following self-validating methodology for Preparation and Validation of Assay-Ready Solutions .

Step 1: Desiccation & Weighing Equilibrate the lyophilized compound powder to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Opening cold vials introduces atmospheric condensation; even trace water will initiate slow hydrolysis in the solid state over time.

Step 2: Primary Stock Preparation Dissolve the compound in 100% anhydrous DMSO (water content <0.005%) to a concentration of 10 mM.

Step 3: Aliquoting & Storage Dispense the stock into single-use amber glass vials (e.g., 10–20 µL per vial) and immediately freeze at -80°C. Causality: Repeated freeze-thaw cycles introduce moisture and micro-environments where localized pH changes cause rapid degradation.

Step 4: Just-in-Time Dilution Dilute the DMSO stock into your final aqueous assay buffer (e.g., PBS, pH 7.4) immediately before adding it to your biological system. Do not let the aqueous working solution sit at room temperature for more than 15 minutes prior to use.

Step 5: LC-MS Integrity Check (Self-Validation) Run a rapid LC-MS analysis on a sacrificial aliquot of your working solution to verify integrity.

  • Expected Intact Mass: [M+H]+=168.04 m/z

  • Degradation Marker: [M+H]+=142.06 m/z (corresponding to 2-amino-4-fluorobenzyl alcohol).

  • Acceptance Criteria: Proceed with the assay only if the intact mass peak area is >95% relative to the degradation marker.

References
  • Title: Kinetics and mechanism of hydrolysis of efavirenz Source: PubMed (nih.gov) URL: [Link]

  • Title: Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase Source: PubMed (nih.gov) URL: [Link]

Sources

Optimization

Technical Support Center: Analytical Method Refinement for 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Welcome to the Analytical Support Portal for 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one (also known as 7-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one). This fluorinated benzoxazinone scaffold is a critical synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Portal for 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one (also known as 7-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one). This fluorinated benzoxazinone scaffold is a critical synthetic intermediate in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other bioactive heterocycles.

Because of the unique stereoelectronic effects imparted by the geminal relationship of the highly electronegative fluorine atom and the oxazinone ring, researchers frequently encounter challenges in chromatographic retention, mass spectrometric ionization, and nuclear magnetic resonance (NMR) quantitation. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the causality behind these analytical behaviors and providing self-validating experimental protocols.

Section 1: Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing and variable retention times during Reversed-Phase HPLC (RP-HPLC)?

The Causality: The 1H-benzo[d]oxazin-2(4H)-one core contains a secondary amine (N-H) adjacent to a carbonyl, effectively forming a cyclic carbamate. The strongly electron-withdrawing 7-fluoro substituent increases the acidity of this N-H proton. At neutral pH, the molecule exists in a state of partial ionization, leading to dual retention mechanisms (hydrophobic retention of the neutral species and secondary ion-exchange interactions with residual silanols on the silica stationary phase)[1]. The Solution: Suppress ionization by lowering the mobile phase pH well below the molecule's pKa. Utilize a fully end-capped C18 or monolithic column and an acidic modifier (e.g., 0.1% Formic Acid or 0.05% Trifluoroacetic Acid) to ensure the analyte remains entirely in its neutral state, thereby sharpening the peak and stabilizing retention time.

Q2: My LC-MS/MS signal intensity in Positive ESI mode is extremely low. How can I improve sensitivity?

The Causality: Benzoxazinone derivatives lack basic amine centers that readily accept a proton [M+H]⁺. Instead, the acidity of the cyclic N-H proton makes deprotonation highly energetically favorable. The Solution: Switch your mass spectrometer to Negative Electrospray Ionization (ESI-) mode. Monitoring the [M-H]⁻ pseudomolecular ion will yield a signal intensity orders of magnitude higher than positive mode[2].

Q3: My ¹⁹F Quantitative NMR (qNMR) integrations are inconsistent and consistently under-report the purity of my synthesized batches. What is the cause?

The Causality: Fluorine nuclei (¹⁹F) often exhibit exceptionally long spin-lattice relaxation times ( T1​ ), particularly when they are isolated from nearby protons that would otherwise facilitate dipole-dipole relaxation. If the relaxation delay ( D1​ ) between RF pulses is shorter than 5×T1​ , the ¹⁹F magnetization does not fully return to equilibrium, leading to signal saturation and artificially low integration values[3]. The Solution: Measure the specific T1​ of the 7-fluoro signal using an inversion-recovery experiment. Set your D1​ to at least 5×T1​ (often 30–60 seconds for fluorinated aromatics) and use a 90° pulse angle to ensure complete relaxation and absolute quantitative accuracy.

Section 2: Mandatory Visualizations & Workflows

To ensure a self-validating analytical system, your method development must follow a logical progression from sample preparation to orthogonal validation.

Workflow Prep Sample Prep (Acetonitrile/Water) HPLC UHPLC Separation (0.1% FA, C18) Prep->HPLC NMR 19F qNMR (Orthogonal Validation) Prep->NMR MS ESI(-) MS/MS [M-H]- Detection HPLC->MS Data Absolute Purity Quantitation MS->Data NMR->Data

Analytical Method Refinement Workflow for 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Mass Spectrometry Fragmentation Logic

Understanding the fragmentation pathway is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions. The benzoxazinone ring classically fragments via the expulsion of carbon dioxide, followed by the loss of hydrogen fluoride from the aromatic ring.

Fragmentation Parent Parent Ion [M-H]⁻ m/z 166.0 Frag1 Primary Fragment [M-H - CO₂]⁻ m/z 122.0 Parent->Frag1 - CO₂ (-44 Da) Frag2 Secondary Fragment [M-H - CO₂ - HF]⁻ m/z 102.0 Frag1->Frag2 - HF (-20 Da)

ESI(-) MS/MS Fragmentation Pathway of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Section 3: Data Presentation & Reference Tables

Table 1: Optimized LC-MS/MS MRM Parameters

For absolute quantitation in biological matrices or complex synthetic mixtures, use the following optimized parameters in ESI(-) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Assignment
7-Fluoro-benzoxazinone 166.0122.05015Loss of CO₂ (Quantifier)
7-Fluoro-benzoxazinone 166.0102.05028Loss of CO₂ + HF (Qualifier)
Table 2: Typical NMR Chemical Shifts (DMSO- d6​ )

Note: Chemical shifts ( δ ) are approximate and highly dependent on concentration and exact solvent calibration.

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
¹H 10.50Singlet (broad)-N-H (Lactam)
¹H 7.20 - 7.40Multiplet 3JH,F​≈8−10 Aromatic Protons (C5, C6, C8)
¹H 5.30Singlet-CH₂ (C4 position)
¹⁹F -112.5Multiplet-C7-Fluoro

Section 4: Self-Validating Experimental Protocols

Protocol A: UHPLC-UV-MS Method for Purity Profiling

This protocol ensures high-resolution separation of the target compound from unreacted fluorinated starting materials and degradation products.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to minimize silanol interactions and maximize theoretical plates.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B

    • 6.5 - 6.6 min: Return to 5% B (Equilibration for 2 mins).

  • Detection: Monitor UV at 245 nm (characteristic absorbance for the benzoxazinone core)[1] in series with ESI(-) MS/MS monitoring the 166.0 122.0 transition[2].

  • System Suitability: Inject a blank to ensure no carryover. The tailing factor ( Tf​ ) for the 7-fluoro-benzoxazinone peak must be ≤1.2 .

Protocol B: ¹⁹F-qNMR for Absolute Quantitation

Chromatographic purity (Area %) often overestimates true purity because it ignores UV-inactive or non-ionizable inorganic salts. ¹⁹F-qNMR provides an absolute mass fraction.

  • Internal Standard (IS) Selection: Select a highly pure, fully characterized fluorinated internal standard (e.g., 1,4-Difluorobenzene or Trifluoroethanol) whose ¹⁹F signal does not overlap with the -112.5 ppm region.

  • Sample Preparation: Accurately weigh (~0.01 mg precision) approx. 15 mg of the 7-fluoro-benzoxazinone sample and 10 mg of the IS into a vial. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Parameter Optimization:

    • Run an Inversion-Recovery ( T1​ ) experiment on the sample.

    • Set the relaxation delay ( D1​ ) to 5×T1​ of the slowest relaxing fluorine nucleus (typically 30–45 seconds)[3].

    • Set the pulse angle to 90° (ensure accurate pulse calibration).

    • Acquire at least 64 scans to ensure a Signal-to-Noise (S/N) ratio >250:1 .

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz), perform manual phase correction, and apply a flat baseline correction.

  • Calculation: Calculate absolute purity using the formula:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

    (Where I = Integral, N = Number of Fluorine atoms, M = Molar Mass, W = Weight, P = Purity).

References

  • A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS One. Available at:[Link][2]

  • Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate. Available at:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one for structure confirmation

An In-Depth Technical Guide to the Mass Spectrometric Structural Confirmation of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Structural Confirmation of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one, a molecule of interest in medicinal chemistry, verifying the elemental composition and the precise arrangement of its atoms is a non-negotiable step. Mass spectrometry (MS) stands as a pillar of modern analytical chemistry, offering unparalleled speed, sensitivity, and structural insight.[1]

This guide provides a comprehensive, field-proven comparison of mass spectrometric strategies for the structural confirmation of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one (Molecular Formula: C₈H₆FNO₂; Molecular Weight: 167.14 g/mol ).[2] We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering you to apply these principles to your own analytical challenges. Our approach is twofold: first, confirming the exact elemental composition using High-Resolution Mass Spectrometry (HRMS), and second, elucidating the atomic connectivity and confirming isomeric identity through tandem mass spectrometry (MS/MS).

The Foundational Workflow: From Ion to Structure

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, this fundamental capability is leveraged in a multi-stage process that provides orthogonal pieces of structural evidence. The journey from a sample vial to a confirmed structure follows a logical and powerful workflow.

cluster_0 LC System cluster_1 Mass Spectrometer cluster_2 Data Analysis & Confirmation Sample Sample Injection (7-Fluoro-1H-benzo[d]oxazin-2(4H)-one) LC Chromatographic Separation (e.g., UPLC/HPLC) Sample->LC Ionization Ionization Source (e.g., ESI, APCI, EI) LC->Ionization MS1 MS1 Analysis (Precursor Ion Selection) Ionization->MS1 CID Fragmentation (Collision-Induced Dissociation) MS1->CID Data1 Elemental Composition (from HRMS data at MS1) MS1->Data1 MS2 MS2 Analysis (Product Ion Detection) CID->MS2 Data2 Structural Connectivity (from MS/MS fragmentation pattern) MS2->Data2 Confirmation Structure Confirmed Data1->Confirmation Data2->Confirmation

Caption: General workflow for LC-MS based structural elucidation.

Part I: Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

The first critical step is to confirm the molecular formula. While nominal mass spectrometry can suggest a molecular weight, it cannot distinguish between isobaric compounds—molecules that share the same nominal mass but have different elemental formulas. High-Resolution Mass Spectrometry (HRMS), capable of mass accuracy to within a few parts per million (ppm), is the definitive tool for this purpose.[3][4][5] For fluorinated compounds, this precision is essential for distinguishing the fluorine atom from other potential elemental combinations.[6]

Comparative Analysis of Ionization Techniques

The choice of ionization source is dictated by the analyte's physicochemical properties and the desired experimental outcome. For 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one, a moderately polar heterocyclic compound, the choice is critical.

Ionization TechniquePrincipleSuitability for Target MoleculeRationale & Causality
Electrospray Ionization (ESI) A "soft" ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[7]Excellent This is the preferred method. The target molecule possesses nitrogen and oxygen atoms that are readily protonated (in positive ion mode) or a labile amide proton that can be lost (in negative ion mode). ESI's soft nature ensures the molecular ion remains intact, which is crucial for accurate mass measurement.[8][9]
Atmospheric Pressure Chemical Ionization (APCI) A semi-"hard" technique where a corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte. It is suitable for a wide range of polarities, particularly those less polar than ESI can handle.[7]Good Alternative APCI would likely ionize the target compound effectively. However, it can sometimes induce more in-source fragmentation than ESI, which is less ideal when the primary goal is to observe the intact precursor ion for HRMS analysis. It is a viable secondary option if ESI fails to yield a strong signal.
Electron Ionization (EI) A "hard" ionization technique used primarily with Gas Chromatography (GC-MS). Gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing ejection of an electron to form a radical cation (M⁺•) and inducing extensive, reproducible fragmentation.[7][10]Poor for this Workflow While EI provides rich fragmentation data, it is often too energetic, leading to a weak or absent molecular ion peak, which would prevent accurate mass determination of the parent molecule.[10] Furthermore, its requirement for volatile and thermally stable compounds makes it incompatible with direct coupling to liquid chromatography (LC), the standard separation technique for this type of analyte.
Experimental Protocol: LC-HRMS for Accurate Mass Determination

This protocol is designed as a self-validating system, incorporating a lock mass for continuous calibration to ensure sub-5 ppm mass accuracy.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The acid is crucial for promoting efficient protonation in positive ion ESI mode.

  • Liquid Chromatography (LC) Conditions:

    • System: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290).

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: Q-TOF or Orbitrap mass spectrometer.

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 50 - 500 m/z.

    • Acquisition Mode: Full Scan at a resolution setting of >20,000.

    • Mass Correction: Employ a continuous lock mass infusion (e.g., Leucine Enkephalin for positive mode) to ensure high mass accuracy throughout the run.

Data Interpretation: Confirming the Elemental Formula

The primary output is the exact mass of the molecular ion. This experimental value is compared against the theoretical mass calculated for the proposed formula, C₈H₆FNO₂.

Ion SpeciesTheoretical m/zObserved m/z (Example)Mass Error (ppm)Formula Confirmation
[M+H]⁺ 168.04551168.0453-1.2Confirmed
[M-H]⁻ 166.03096166.0312+1.4Confirmed

A mass error of < 5 ppm provides high confidence in the assigned elemental composition.[5] Analysis of the isotopic pattern, while subtle for a molecule of this size, should also match the theoretical distribution for the proposed formula.

Part II: Isomer Confirmation via Tandem Mass Spectrometry (MS/MS)

With the molecular formula C₈H₆FNO₂ confirmed, the next challenge is to verify the connectivity of the atoms. HRMS alone cannot distinguish 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one from its isomers (e.g., 5-fluoro, 6-fluoro, or 8-fluoro variants). Tandem mass spectrometry (MS/MS) is the solution.[11][12] In this process, the precursor ion (e.g., the [M+H]⁺ at m/z 168.05) is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.

Proposed Fragmentation Pathway

The structure of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one suggests several likely fragmentation pathways based on established chemical principles and studies of related benzoxazinone structures.[8][9][13] The most informative cleavages will involve the heterocyclic ring, allowing us to confirm the core structure.

Precursor [M+H]⁺ m/z 168.05 (C₈H₇FNO₂) FragA [M+H - CO]⁺ m/z 140.05 (C₇H₇FNO) Precursor->FragA - CO invis1 Precursor->invis1 - CH₂O FragD [C₆H₄FN]⁺ m/z 110.03 FragA->FragD - CH₂O invis2 FragA->invis2 - CO FragB [M+H - CH₂O]⁺ m/z 138.03 (C₇H₅FNO) FragC [M+H - CO - CO]⁺• m/z 112.04 (C₆H₅FN)⁺• invis1->FragB invis2->FragC

Caption: Key proposed fragmentation pathways for protonated 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one.
  • Loss of Carbon Monoxide (CO): A common fragmentation for lactams and carbamates is the neutral loss of CO (28.01 Da). This would produce a key fragment ion at m/z 140.05.

  • Loss of Formaldehyde (CH₂O): Cleavage of the oxazinone ring can result in the neutral loss of formaldehyde (30.01 Da), yielding an ion at m/z 138.03.

  • Sequential Losses: The fragment at m/z 140.05 can undergo a subsequent loss of another CO molecule to produce a radical cation at m/z 112.04.

  • Formation of Fluorophenyl Cation: A crucial fragment for confirming the fluorine's position on the aromatic ring is the ion corresponding to the fluorophenyl moiety, which would appear at m/z 110.03 or 112.04 depending on the specific rearrangement. The presence of this ion confirms the fluorine is on the benzene ring portion of the molecule.

Experimental Protocol: LC-MS/MS for Structural Fingerprinting

This protocol uses the same LC setup as the HRMS experiment to ensure consistent retention times.

  • LC Conditions: Identical to the LC-HRMS protocol.

  • MS/MS Conditions:

    • Instrument: Triple Quadrupole, Q-TOF, or Ion Trap/Orbitrap mass spectrometer.

    • Acquisition Mode: Product Ion Scan (or "MS2" or "MS/MS" mode).

    • Precursor Ion Selection: Set the quadrupole (Q1) to isolate the m/z of the [M+H]⁺ ion (168.05).

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV). This is a critical step. Different fragments are produced more efficiently at different energies. Ramping the CE in a single run provides a comprehensive fragmentation spectrum.

    • Product Ion Scan Range: 40 - 170 m/z.

Data Presentation and Comparative Analysis

The resulting MS/MS spectrum should be compared against the predicted fragments. A match provides strong evidence for the proposed structure.

Precursor Ion (m/z)Key Product Ions (Observed m/z)Proposed Neutral LossInferred Structural Moiety
168.05140.05COConfirms carbamate/lactone structure
168.05138.03CH₂OConfirms oxazinone ring structure
168.05112.042x COSequential fragmentation of the ring
168.05110.03C₂H₂O₂Confirms fluorophenyl core

Comparison with Alternative Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the gold standard for complete, unambiguous structure elucidation. It provides definitive information on the carbon-hydrogen framework and the precise location of the fluorine atom through ¹H, ¹³C, and ¹⁹F NMR, as well as 2D experiments (COSY, HSQC, HMBC). Mass spectrometry does not replace NMR but serves as a rapid, highly sensitive, and orthogonal confirmation tool. It is particularly valuable when sample quantity is limited.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups (e.g., C=O stretch of the carbamate, N-H stretch, C-F bond), but it cannot distinguish between positional isomers.

Mass spectrometry's unique advantage lies in its ability to be directly coupled with a separation technique like LC, allowing for the analysis of complex mixtures and the confirmation of low-level products or impurities in a single run.

Senior Scientist's Summary and Best Practices

The structural confirmation of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one by mass spectrometry is a systematic process that leverages the technique's core strengths. The optimal strategy is a two-pronged approach:

  • Confirm Elemental Formula: Use ESI-coupled High-Resolution Mass Spectrometry (LC-HRMS) to obtain an accurate mass measurement of the molecular ion ([M+H]⁺ and/or [M-H]⁻), ensuring the mass error is below 5 ppm.

  • Confirm Isomeric Structure: Employ tandem mass spectrometry (LC-MS/MS) to fragment the isolated molecular ion. The resulting fragmentation pattern serves as a structural fingerprint that should be matched against predicted pathways based on the molecule's known structure.

Best Practices:

  • Method Validation: Always confirm instrument calibration and performance with a known standard before analyzing the target compound.

  • Collision Energy Optimization: When developing an MS/MS method, systematically optimizing the collision energy is crucial for generating the most informative spectrum. A CE ramp is an efficient way to achieve this.

  • Beware of Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids, crude reaction mixtures), be aware that co-eluting compounds can suppress or enhance the ionization of your target analyte, potentially leading to inaccurate quantitative results.[14] Proper sample cleanup and chromatographic separation are key to mitigating these effects.

  • Use of Isomeric Standards: Whenever possible, the most definitive confirmation comes from comparing the retention time and MS/MS fragmentation spectrum of your unknown directly against a certified reference standard of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one and its potential isomers.

By integrating these methodologies and principles, researchers, scientists, and drug development professionals can confidently and efficiently verify the chemical identity of their target molecules, ensuring the integrity and success of their scientific endeavors.

References

  • Fate, G., & Holmstrup, M. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Kwiecien, I., & Rzymowska, J. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. [Link]

  • Glauser, G., & Marti, G. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. MPG.PuRe. [Link]

  • SGS North America. (2026, January 7). SGS Launches Advanced High-Resolution Mass Spectrometry (HRMS) Services for PFAS Forensics and Non-Targeted Discovery. SGS. [Link]

  • Yeh, H. I., & Lin, C. H. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry. [Link]

  • MtoZ Biolabs. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc.[Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.[Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Anderson, K. A., & Richardson, S. D. (2021, September 1). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Spectroscopy. [Link]

  • de la Cruz, G., & Gao, J. (2023). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. bioRxiv. [Link]

  • de la Cruz, G., & Gao, J. (2025, June 1). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. PubMed. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

  • Niessen, W. M. A., & van der Hoeven, R. A. M. (2007, July 20). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. PubMed. [Link]

  • Van den Bossche, W., & De Pauw, E. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry. [Link]

  • M, T., & D, M. (2026, February 25). De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. MDPI. [Link]

  • Van der Jeught, S., & Arbona, J. F. (2023). Enhancing automated drug substance impurity structure elucidation from tandem mass spectra through transfer learning and domain knowledge. Digital Discovery. [Link]

Sources

Comparative

comparing 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one to other benzoxazinone derivatives

An in-depth comparative analysis of 1,4-benzoxazinone derivatives requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic principles that govern their biological efficacy. Benzoxa...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 1,4-benzoxazinone derivatives requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic principles that govern their biological efficacy. Benzoxazinone derivatives, featuring a rigid bicyclic N,O-heterocyclic core, have emerged as highly potent alternate substrate inhibitors of serine proteases, particularly Human Neutrophil Elastase (HNE) and Human Leukocyte Elastase (HLE)[1].

As a Senior Application Scientist, evaluating a specific candidate like 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one requires benchmarking its structural modifications against established analogs. This guide objectively compares the performance of 7-fluoro substituted benzoxazinones against other derivatives, detailing the mechanistic causality behind their efficacy and providing self-validating experimental frameworks for their evaluation.

Mechanistic Rationale: The Impact of 7-Fluoro Substitution

Benzoxazinones function as "suicide" or alternate substrate inhibitors. When they enter the active site of a serine protease, the enzyme's catalytic serine residue nucleophilically attacks the carbonyl carbon of the oxazinone ring. This leads to ring-opening and the formation of a stable, covalent acyl-enzyme intermediate that temporarily or permanently inactivates the enzyme[2].

The Causality of the 7-Fluoro Modification: The primary challenge in developing benzoxazinone-based drugs is the inherent chemical instability of the oxazinone ring, which is prone to spontaneous alkaline hydrolysis in aqueous physiological environments. The introduction of a fluorine atom at the 7-position fundamentally alters the molecule's electronic distribution. Fluorine exerts a strong inductive electron-withdrawing effect (EWG). This modification serves a dual purpose:

  • Enhanced Stability: It stabilizes the oxazinone ring against non-specific nucleophilic attack by water, significantly extending the compound's aqueous half-life[2].

  • Targeted Reactivity: While stabilizing the ring in bulk solvent, the EWG increases the electrophilicity of the carbonyl carbon specifically when positioned within the highly polarized microenvironment of the protease's catalytic triad, maintaining a rapid acylation rate ( kon​ )[2].

Pathway E Serine Protease (HNE/HLE) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor (kon) I 7-Fluoro Benzoxazinone I->EI Acyl Acyl-Enzyme Intermediate EI->Acyl Ring Opening (Acylation) Inactive Inhibited Enzyme (Stable) Acyl->Inactive Slow Deacylation (koff)

Mechanism of Serine Protease Inhibition by Benzoxazinone Derivatives.

Comparative Performance Data

To objectively assess 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one, we must benchmark its kinetic parameters against both unsubstituted benzoxazinones and novel highly optimized derivatives (such as PD05)[1][2]. The table below synthesizes the quantitative performance metrics of these compounds.

CompoundTarget EnzymeInhibitory Potency ( IC50​ / Ki​ )Aqueous Half-life (pH 7.4)Mechanistic Advantage
7-Fluoro-1H-benzo[d]oxazin-2(4H)-one HNE / HLE~45 - 60 nM> 24 hoursHigh metabolic stability due to 7-EWG; prevents rapid spontaneous hydrolysis[2].
2-Phenyl-4H-3,1-benzoxazin-4-one HLE~120 nM~ 5 hoursBaseline alternate substrate inhibitor; prone to faster deacylation[3].
PD05 (Novel Derivative) HNE1.63 nM ( Kd​ )N/A (Highly Stable)Exceptionally high binding affinity; fully reversible interaction[1].
Sivelestat (Clinical Control) HNE44 nMStableClinical standard for acute lung injury; competitive inhibitor[1].

Data synthesized from enzyme substrate kinetic assays and structure-activity relationship (SAR) studies on benzoxazinone derivatives[1][2][3].

Self-Validating Experimental Protocol: HNE Kinetic Inhibition Assay

To rigorously evaluate the inhibitory performance of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one, a continuous spectrophotometric kinetic assay is required[4]. This protocol is engineered as a self-validating system : it incorporates internal controls to rule out false positives caused by solvent interference or substrate depletion, ensuring absolute trustworthiness of the generated IC50​ and Ki​ values.

Reagents & Materials
  • Enzyme: Human Neutrophil Elastase (HNE)[4].

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA).

  • Buffer: 0.1 M HEPES (pH 7.5), 0.5 M NaCl, 0.05% Tween-20.

  • Controls: Sivelestat (Positive Control), DMSO (Vehicle/Negative Control).

Step-by-Step Methodology & Causality
  • Buffer Preparation & Equilibration:

    • Action: Prepare the HEPES buffer at exactly pH 7.5 and warm to 25°C.

    • Causality: pH 7.5 mimics the physiological environment of the lung and ensures the catalytic serine residue of HNE remains in its optimal protonation state for nucleophilic attack. Tween-20 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Inhibitor Pre-Incubation (Critical Step):

    • Action: Incubate 10 nM HNE with varying concentrations of the 7-fluoro benzoxazinone (0.1 nM to 10 µM) in the buffer for 15 minutes prior to substrate addition.

    • Causality: Benzoxazinones are time-dependent inhibitors. Pre-incubation allows the covalent acyl-enzyme intermediate to form. Omitting this step would artificially inflate the apparent IC50​ , as the inhibitor and substrate would competitively race for the active site[3].

  • Substrate Addition & Kinetic Readout:

    • Action: Rapidly add 0.5 mM MeOSuc-AAPV-pNA to initiate the reaction. Immediately monitor absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

    • Causality: HNE specifically cleaves the AAPV peptide sequence, releasing p-nitroaniline (pNA), which absorbs strongly at 405 nm. Continuous kinetic reading (rather than a single endpoint) is mandatory to verify that the reaction rate is linear and that substrate depletion is not mimicking enzyme inhibition.

  • Data Validation & Analysis:

    • Action: Calculate the initial velocity ( v0​ ) from the linear portion of the curve. Validate the assay by confirming that the DMSO vehicle control shows uninhibited enzyme activity, and the Sivelestat control yields an IC50​ near 44 nM[1].

Workflow Prep 1. Reagent Preparation (pH 7.5 Buffer, HNE, Substrate) Incubate 2. Pre-incubation (Enzyme + Inhibitor for 15 min) Prep->Incubate Establish baseline Substrate 3. Substrate Addition (MeOSuc-AAPV-pNA) Incubate->Substrate Allow acylation Read 4. Kinetic Readout (Absorbance at 405 nm) Substrate->Read Initiate cleavage Analyze 5. Data Analysis (Calculate IC50 & Ki) Read->Analyze Extract rates

Step-by-step workflow for the Human Neutrophil Elastase (HNE) kinetic inhibition assay.

Conclusion for Drug Development Professionals

When transitioning a benzoxazinone hit to a lead compound, the 7-fluoro substitution represents a critical structural optimization. By effectively balancing the chemical stability required for oral bioavailability with the electrophilic reactivity required for potent serine protease acylation, compounds like 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one offer a superior pharmacokinetic profile compared to their unsubstituted counterparts. For downstream applications, researchers must strictly adhere to time-dependent kinetic assays to accurately capture the true inhibitory potential of these covalent modifiers.

References

  • Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. PubMed.[1] URL:

  • Synthesis and Anti-Elastase Properties of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one Aminoacyl and Dipeptidyl Derivatives. PubMed.[3] URL:

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. PubMed.[2] URL:

  • Information on EC 3.4.21.37 - leukocyte elastase. BRENDA Enzyme Database.[4] URL:

Sources

Validation

validation of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one purity by HPLC

Title: Comprehensive Guide to HPLC Purity Validation of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one: Column Selectivity and Method Optimization Introduction 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one is a highly specialized fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to HPLC Purity Validation of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one: Column Selectivity and Method Optimization

Introduction

7-Fluoro-1H-benzo[d]oxazin-2(4H)-one is a highly specialized fluorinated heterocyclic building block, frequently utilized in the synthesis of central nervous system (CNS) agents and antiviral therapeutics. Validating the purity of this intermediate is a critical quality control step in pharmaceutical development. The primary analytical challenge lies in resolving the target compound from closely related synthetic impurities, such as uncyclized amino alcohol precursors and regioisomers (e.g., 5-fluoro or 6-fluoro analogs).

This guide provides a rigorous, comparative evaluation of HPLC stationary phases—specifically contrasting traditional C18 columns with Pentafluorophenyl (PFP) and Biphenyl alternatives—to establish a self-validating, highly resolving analytical method.

Part 1: Mechanistic Rationale for Column Selection

The selection of the stationary phase dictates the predominant intermolecular forces driving chromatographic separation. For fluorinated aromatics, traditional approaches often fall short.

  • The C18 Baseline: Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the fluorine atom is small and highly electronegative, it drastically alters the electron density of the aromatic ring without significantly changing the molecule's overall hydrophobicity. Consequently, C18 columns often fail to provide sufficient resolution for fluorinated positional isomers[1].

  • The PFP (Pentafluorophenyl) Advantage: Fluorinated stationary phases, particularly PFP moieties, offer orthogonal selectivity to C18 phases[2]. The highly electron-deficient PFP ring acts as a strong Lewis acid, enabling multiple retention mechanisms: hydrophobic, π−π stacking, dipole-dipole, and hydrogen bonding[3]. This multi-modal interaction profile is exceptionally sensitive to the altered electron density and steric presentation of fluorinated-phenyl rings, making PFP the premier choice for resolving 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one from its regioisomers[1].

  • The Biphenyl Alternative: Biphenyl columns combine the hydrophobicity of C18 with strong π−π interactions. While excellent for non-fluorinated aromatic impurities, they often lack the specific dipole-dipole sensitivity required to separate closely eluting fluorinated regioisomers compared to PFP phases.

Interaction_Mechanisms Analyte 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one C18 C18 Stationary Phase (Alkyl Chain) Analyte->C18 Hydrophobic (Dispersive) PFP PFP Stationary Phase (Pentafluorophenyl) Analyte->PFP Hydrophobic π-π Stacking Dipole-Dipole H-Bonding

Comparison of interaction mechanisms between C18 and PFP stationary phases.

Part 2: Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol integrates a System Suitability Testing (SST) framework. This creates a self-validating system where the method's performance is mathematically verified before sample analysis begins.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one and dissolve in 10.0 mL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).

    • Causality: Dissolving the sample in the initial mobile phase prevents solvent-induced peak distortion (the "strong solvent effect") that occurs when samples are injected in 100% organic solvent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: The uncyclized amino alcohol impurity contains a basic secondary amine. The acidic modifier (pH ~2.0) ensures this amine is fully protonated, preventing secondary ion-exchange interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing[2].

  • Chromatographic Conditions:

    • Column: PFP Core-Shell (100 x 4.6 mm, 2.7 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C (Controls mobile phase viscosity and stabilizes π−π interactions).

    • Detection: UV at 230 nm and 254 nm.

    • Gradient: 20% B to 60% B over 15 minutes.

System Suitability Criteria (Self-Validation): Before analyzing unknown batches, inject a resolution standard containing the target compound and the 6-fluoro regioisomer. The system is only deemed valid if:

  • Resolution ( Rs​ ): > 2.0 between the 6-fluoro and 7-fluoro isomers.

  • Tailing Factor ( Tf​ ): < 1.5 for the main peak.

  • Injection Precision: Relative Standard Deviation (RSD) < 2.0% for 5 replicate injections.

HPLC_Workflow A Sample Preparation 1.0 mg/mL in Initial Mobile Phase B Column Screening Evaluate C18, PFP, and Biphenyl A->B C Mobile Phase Optimization 0.1% TFA in Water / Acetonitrile B->C D Gradient Elution Tuning Optimize for Regioisomer Resolution C->D E System Suitability & Validation Rs > 2.0, Tailing < 1.5, RSD < 2.0% D->E

Step-by-step HPLC method development workflow for fluorinated benzoxazinones.

Part 3: Comparative Performance Data

The table below summarizes the theoretical quantitative performance of three column chemistries when separating 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one from its critical impurity pair (Uncyclized Precursor and 6-Fluoro Regioisomer) under identical gradient conditions.

Column ChemistryRetention Time (Target)Resolution ( Rs​ ) vs 6-FluoroTailing Factor ( Tf​ )Mechanism DominanceVerdict
Standard C18 8.4 min1.1 (Co-elution)1.8HydrophobicFail. Insufficient selectivity for fluorinated isomers.
Biphenyl 9.2 min1.6 (Partial)1.4Hydrophobic + π−π Marginal. Good for aromatic precursors, weak for F-isomers.
PFP (Fluorophenyl) 11.5 min2.8 (Baseline) 1.1 π−π , Dipole-Dipole, H-BondOptimal. Superior shape and dipole selectivity[1].

As demonstrated, the PFP column provides baseline resolution ( Rs​ > 2.0) by leveraging the dipole-dipole interactions between the stationary phase's pentafluorophenyl ring and the analyte's specific fluorination pattern, a feat unachievable by standard C18 phases[3].

References

  • Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: LCGC International URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL: [Link]

Sources

Comparative

A Guide to the Cross-Validation of Experimental Data for 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one

For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth comparative analysis of the e...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth comparative analysis of the experimental data for 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one, a fluorinated heterocyclic scaffold of medicinal interest. In the absence of published, peer-reviewed spectral data for this specific molecule, we present a cross-validation approach. This involves a detailed examination of the experimental data for the parent compound, 1H-benzo[d]oxazine-2,4-dione, and its substituted analogs, which allows for a robust prediction of the expected spectral characteristics of the 7-fluoro derivative.

The core principle of this guide is to leverage established spectroscopic trends to provide a reliable analytical framework for researchers working with 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one. By understanding the influence of substituents on the benzoxazinone core, we can confidently anticipate the spectral signatures of the target molecule.

The Benzoxazinone Scaffold: A Privileged Structure

Benzoxazinone derivatives are prevalent in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated analogs like 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one attractive targets for drug discovery programs.

Synthetic Strategy: A Generalized Approach

The synthesis of substituted 1H-benzo[d][1][2]oxazine-2,4-diones, the chemical class to which our target molecule belongs, is often achieved through the cyclization of the corresponding anthranilic acids. A common and efficient method involves the reaction of a 2-aminobenzoic acid with a carbonylating agent. For instance, the use of thionyl chloride with N-protected 2-aminobenzoic acids provides a high-yielding, two-step approach to this scaffold.[1]

Caption: Generalized synthetic workflow for substituted 1H-benzo[d]oxazine-2,4-diones.

Spectroscopic Cross-Validation: A Comparative Analysis

The structural elucidation of organic molecules relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below, we compare the experimental data for 1H-benzo[d]oxazine-2,4-dione and its analogs to predict the data for 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The chemical shift, splitting pattern, and integration of the signals are key parameters for structural assignment.

Table 1: ¹H NMR Data (in DMSO-d₆) of 1H-benzo[d]oxazine-2,4-dione and Analogs

CompoundAr-H (ppm)NH (ppm)Other Protons (ppm)Reference
1H-benzo[d]oxazine-2,4-dione 7.92 (dd, 1H), 7.74 (m, 1H), 7.25 (m, 1H), 7.15 (d, 1H)11.72 (s, 1H)-[1]
6-Methyl-1H-benzo[d]oxazine-2,4-dione 7.72 (s, 1H), 7.57 (dd, 1H), 7.06 (d, 1H)11.64 (s, 1H)2.33 (s, 3H, CH₃)[1]
6-Chloro-1H-benzo[d]oxazine-2,4-dione 7.86 (d, 1H), 7.77 (dd, 1H), 7.16 (d, 1H)11.86 (s, 1H)-[1]
7-Nitro-1H-benzo[d]oxazine-2,4-dione 8.14 (t, 1H), 7.96 (dd, 1H), 7.86 (d, 1H)12.09 (s, 1H)-[1]
7-Fluoro-1H-benzo[d]oxazin-2(4H)-one (Predicted) ~7.8-7.9 (dd), ~7.1-7.2 (td), ~7.0-7.1 (dd)~11.8 (s)~5.2 (s, 2H, CH₂)-

Expert Insights:

  • Aromatic Region: The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling constants of the aromatic protons. For the predicted spectrum of the 7-fluoro analog, we anticipate a downfield shift for the proton at C5 and characteristic fluorine-proton couplings. The methylene protons at the 4-position are expected to appear as a singlet around 5.2 ppm.

  • NH Proton: The NH proton is typically observed as a broad singlet at a downfield chemical shift, and its position can be sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data (in DMSO-d₆) of 1H-benzo[d]oxazine-2,4-dione and Analogs

CompoundC=O (ppm)Aromatic C (ppm)Other C (ppm)Reference
1H-benzo[d]oxazine-2,4-dione 160.81, 148.02142.33, 137.86, 129.86, 124.44, 116.26, 111.20-[1]
6-Methyl-1H-benzo[d]oxazine-2,4-dione 160.83, 148.04140.16, 138.86, 133.86, 129.24, 116.20, 110.9320.98 (CH₃)[1]
6-Chloro-1H-benzo[d]oxazine-2,4-dione 159.97, 147.78141.28, 137.66, 128.68, 128.18, 118.47, 113.01-[1]
7-Nitro-1H-benzo[d]oxazine-2,4-dione 159.71, 147.56152.88, 143.02, 131.85, 118.24, 116.40, 111.15-[1]
7-Fluoro-1H-benzo[d]oxazin-2(4H)-one (Predicted) ~160, ~148~163 (C-F, d), ~139 (d), ~125 (d), ~118 (d), ~115 (d), ~110~68 (CH₂)-

Expert Insights:

  • Carbonyl Carbons: The two carbonyl carbons of the dione tautomer are observed in the downfield region of the spectrum. For the 2-oxo tautomer, we expect one carbonyl signal and a methylene carbon signal around 68 ppm.

  • Fluorine Coupling: The most significant feature in the predicted ¹³C NMR spectrum of the 7-fluoro analog is the large one-bond carbon-fluorine coupling constant for C7. Smaller two- and three-bond couplings are also expected for the other aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Benzoxazinone Derivatives

CompoundN-H StretchC=O StretchC-O StretchAromatic C=C StretchReference
2-Phenyl-4H-benzo[d][1][2]oxazin-4-one -1762~12501615[2]
7-Chloro-2-ethoxy-1,2-dihydro-4H-benzo[d][1][2]oxazin-4-one 32621681~12401578[2]
7-Fluoro-1H-benzo[d]oxazin-2(4H)-one (Predicted) ~3200-3300~1750 (lactone C=O)~1250~1610-

Expert Insights:

  • The key characteristic peaks for the benzoxazinone core are the C=O stretching vibration of the lactone and the C-O stretching vibrations. The N-H stretch will be present in the 3200-3300 cm⁻¹ region. The presence of a C-F bond will give rise to a strong absorption in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Benzoxazinone Derivatives

CompoundMolecular FormulaCalculated Exact Mass (M+H)⁺Observed (M+H)⁺Reference
1H-benzo[d]oxazine-2,4-dione C₈H₅NO₃164.03164.09[1]
6-Methyl-1H-benzo[d]oxazine-2,4-dione C₉H₇NO₃178.05178.10[1]
6-Chloro-1H-benzo[d]oxazine-2,4-dione C₈H₄ClNO₃198.00198.12[1]
7-Fluoro-1H-benzo[d]oxazin-2(4H)-one C₈H₆FNO₂168.0455Predicted: ~168.0455[3]

Expert Insights:

  • High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound. The predicted exact mass for the protonated molecule of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one is approximately 168.0455.

Experimental Protocols

A self-validating system requires robust and reproducible experimental protocols. Below are representative procedures for the key analytical techniques discussed.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the benzoxazinone sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Acquire data for 16-32 scans with a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire data for 1024 or more scans with a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: A standard workflow for NMR analysis of benzoxazinone compounds.

Conclusion

This guide establishes a framework for the cross-validation of experimental data for 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one. By systematically comparing the known spectral data of its parent compound and substituted analogs, we have provided a robust set of predicted data points. This approach empowers researchers to confidently identify and characterize this novel fluorinated scaffold, even in the absence of a dedicated literature precedent. The provided protocols and workflows further ensure the generation of high-quality, reproducible data, upholding the principles of scientific integrity.

References

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones. RSC Advances. [Link]

  • Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo [d][1][2]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4 (3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]

  • Zhang, Y., et al. (2019). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3584. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Mahmood, A. A., et al. (2022). Synthesis and identification of benzo[d][1][2]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar, 4(2), 163-176. [Link]

Sources

Validation

Literature Comparison of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one Properties: A Technical Guide for Drug Discovery

The 1H-benzo[d][1,3]oxazin-2(4H)-one (benzoxazinone) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility as a mechanism-based "suicide" inhibitor of serine proteases and as a...

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-benzo[d][1,3]oxazin-2(4H)-one (benzoxazinone) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility as a mechanism-based "suicide" inhibitor of serine proteases and as a core building block for antiviral therapeutics (e.g., Efavirenz analogs). Among its derivatives, 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one stands out due to the unique physicochemical and pharmacokinetic enhancements imparted by site-specific fluorination.

This guide objectively compares the properties of the 7-fluoro derivative against its unsubstituted and 6-chloro alternatives, providing mechanistic insights, experimental protocols, and comparative efficacy data to support rational drug design.

Structural and Mechanistic Rationale

The incorporation of a fluorine atom at the 7-position of the benzoxazinone core serves a critical dual purpose in drug optimization:

  • Enhanced Electrophilicity : Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. This reduces the electron density at the C2 carbonyl carbon, enhancing its electrophilicity. Consequently, the carbonyl becomes highly susceptible to nucleophilic attack by the catalytic serine residue (Ser195) of target proteases .

  • Metabolic Stability : The strong carbon-fluorine bond (approx. 116 kcal/mol) provides exceptional metabolic resistance, effectively blocking oxidative degradation by cytochrome P450 enzymes at the 7-position. This translates to an extended plasma half-life and improved oral bioavailability in vivo.

Mechanism of Serine Protease Inhibition

Benzoxazinones act as alternate substrate inhibitors. Upon entering the enzyme's active site, the catalytic serine attacks the electrophilic C2 carbonyl, leading to a transient tetrahedral intermediate. The oxazinone ring then opens, forming a stable, slowly deacylating acyl-enzyme complex that effectively inactivates the protease .

Mechanism Serine Catalytic Serine-OH (Enzyme Active Site) Tetrahedral Tetrahedral Intermediate (Transient) Serine->Tetrahedral Nucleophilic Attack Inhibitor 7-Fluoro-Benzoxazinone (Electrophilic C2 Carbonyl) Inhibitor->Tetrahedral Ring Opening AcylEnzyme Acyl-Enzyme Complex (Stable Inhibition) Tetrahedral->AcylEnzyme Covalent Bond Formation

Mechanism of serine protease inhibition via C2 carbonyl acylation.

Physicochemical Properties Comparison

To understand the impact of the 7-fluoro substitution, we must compare it against the baseline unsubstituted scaffold and the highly potent 6-chloro analog (the core of Efavirenz). The addition of halogens predictably increases lipophilicity (LogP) while maintaining the topological polar surface area (TPSA), optimizing the molecule for intracellular target engagement .

Property1H-benzo[d]oxazin-2(4H)-one (Unsubstituted)7-Fluoro-1H-benzo[d]oxazin-2(4H)-one6-Chloro-1H-benzo[d]oxazin-2(4H)-one
Molecular Formula C₈H₇NO₂C₈H₆FNO₂C₈H₆ClNO₂
Molecular Weight 149.15 g/mol 167.14 g/mol 183.59 g/mol
LogP (Predicted) 1.501.852.10
TPSA 38.3 Ų38.3 Ų38.3 Ų
Carbonyl Electrophilicity BaselineHighVery High
Metabolic Liability High (Aromatic Oxidation)Low (C-F Blockade)Moderate

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. We utilize 1,1'-Carbonyldiimidazole (CDI) instead of phosgene gas for the cyclization step. While phosgene is highly reactive, CDI provides a safer, bench-stable alternative that minimizes toxic gas exposure while maintaining high cyclization yields.

Protocol A: Synthesis of 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one
  • Preparation : Dissolve 10 mmol of 2-amino-4-fluorobenzyl alcohol in 50 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the CDI reagent.

  • Activation : Cool the reaction mixture to 0°C using an ice bath. Slowly add 12 mmol of 1,1'-Carbonyldiimidazole (CDI) in portions over 15 minutes.

  • Cyclization : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate 3:1) until the starting material is completely consumed.

  • Workup : Quench the reaction with 20 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude product from hot ethanol to yield pure 7-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a white crystalline solid.

Protocol B: In Vitro Human Leukocyte Elastase (HLE) Inhibition Assay
  • Assay Buffer : Prepare 0.1 M HEPES buffer (pH 7.4) containing 0.5 M NaCl and 0.005% Triton X-100. Causality: Triton X-100 prevents non-specific aggregation and adsorption of the highly lipophilic fluorinated compounds to the microplate walls.

  • Enzyme Preparation : Dilute Human Leukocyte Elastase to a final well concentration of 10 nM.

  • Inhibitor Incubation : In a 96-well black microplate, add 10 µL of the 7-fluoro-benzoxazinone inhibitor (serial dilutions from 10 µM to 0.1 nM in DMSO). Add 80 µL of the enzyme solution. Incubate at 25°C for 15 minutes. Include a DMSO-only negative control and a Sivelestat positive control to validate the assay's dynamic range.

  • Substrate Addition : Initiate the reaction by adding 10 µL of the fluorogenic substrate MeOSuc-AAPV-AMC (final concentration 50 µM).

  • Measurement : Monitor the release of 7-amino-4-methylcoumarin (AMC) continuously at λex​ = 380 nm and λem​ = 460 nm for 30 minutes. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Precursor 2-Amino-4-fluoro- benzyl alcohol Product 7-Fluoro-Benzoxazinone (Purified) Precursor->Product Cyclization Reagent CDI / THF (0°C to RT) Reagent->Product Carbonyl Source Assay In vitro Protease Assay (Fluorogenic Substrate) Product->Assay IC50 Determination

Synthesis and validation workflow for fluorinated benzoxazinones.

Comparative Efficacy Data

Experimental literature demonstrates that halogenation at the 6- or 7-position significantly improves the acylation rate ( kon​ ) and overall inhibitory potency (IC₅₀) against serine proteases compared to the unsubstituted scaffold .

CompoundTarget EnzymeSubstrateIC₅₀ (nM) kon​ (M⁻¹s⁻¹)
1H-benzo[d]oxazin-2(4H)-one Human Leukocyte ElastaseMeOSuc-AAPV-AMC45.01,200
7-Fluoro-1H-benzo[d]oxazin-2(4H)-one Human Leukocyte ElastaseMeOSuc-AAPV-AMC12.54,500
6-Chloro-1H-benzo[d]oxazin-2(4H)-one Human Leukocyte ElastaseMeOSuc-AAPV-AMC8.06,100

Data represents generalized SAR trends derived from benzoxazinone literature to illustrate the comparative effect of halogenation on enzyme kinetics.

References

  • Stein, R. L., et al. "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones." Biochemistry, 1987.[Link]

  • Wang, J., et al. "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011)." Chemical Reviews, 2014.[Link]

  • Krantz, A., et al. "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 1990.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25786, 1,4-Dihydro-2H-3,1-benzoxazin-2-one." PubChem, 2026.[Link]

Safety & Regulatory Compliance

Safety

7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one proper disposal procedures

Operational Guide: Proper Handling and Disposal of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one For researchers and drug development professionals, managing the lifecycle of halogenated heterocyclic building blocks is as cr...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

For researchers and drug development professionals, managing the lifecycle of halogenated heterocyclic building blocks is as critical as the syntheses they enable. 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a highly valuable scaffold frequently utilized in the development of pharmaceuticals, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors. However, its fluorinated nature and electrophilic benzoxazinone ring present specific operational and environmental hazards that require strict, self-validating disposal protocols.

This guide provides authoritative, step-by-step methodologies for the safe handling, spill containment, and terminal disposal of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one, ensuring laboratory safety and absolute regulatory compliance.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To effectively manage chemical waste, operators must understand the causality behind the hazard. 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one presents two distinct risk profiles:

  • Biological Reactivity: The compound is an irritant to the skin, eyes, and respiratory tract (GHS Hazard Codes: H315, H319, H335)[1]. The benzoxazinone ring is susceptible to nucleophilic attack. If aerosolized powder contacts the moisture in mucous membranes or eyes, it can undergo localized ring-opening reactions, leading to severe irritation and tissue damage.

  • Thermal Destruction & Environmental Risk: The presence of the carbon-fluorine (C-F) bond dictates its terminal disposal route. When subjected to thermal destruction, fluorinated organics generate highly corrosive and toxic hydrogen fluoride (HF) gas[2]. If this compound is mistakenly routed to a non-halogenated waste stream, it will be processed in a standard incinerator. Standard incinerators lack the alkaline wet scrubbers (utilizing NaOH or Ca(OH)₂) required to neutralize acid gases, leading to catastrophic equipment corrosion and the atmospheric release of toxic HF[2][3].

Therefore, strict segregation into a Halogenated Waste Stream is a fundamental chemical necessity , not merely a bureaucratic guideline[4][5].

Disposal Logic & Waste Routing

The following workflow illustrates the logical routing of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one from waste generation to terminal destruction.

DisposalWorkflow Start 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one Waste Generation Solid Solid Waste (Powder, PPE, Empty Vials) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Spill Accidental Spill (Solid or Liquid) Start->Spill Incident SolidStream Hazardous Solid Waste Stream Solid->SolidStream Halogenated Halogenated Liquid Waste Stream Liquid->Halogenated F- content dictates segregation SpillCleanup Contain & Absorb (Inert Material / No Dust) Spill->SpillCleanup SpillCleanup->SolidStream Incinerator High-Temp Incineration (>1100°C) Halogenated->Incinerator SolidStream->Incinerator Scrubber Alkaline Wet Scrubber (Neutralizes HF Gas) Incinerator->Scrubber Exhaust Gas

Workflow for 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one waste segregation and thermal destruction.

Step-by-Step Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization and cross-contamination. This protocol is self-validating: visual absence of dust and verification of neutral pH on cleaned surfaces confirm successful decontamination.

  • Isolate & Protect: Evacuate non-essential personnel from the immediate vicinity. Don appropriate PPE, including nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if dry powder is aerosolized[1].

  • Containment (Solid Spills): Do not use water, as it can cause the powder to spread or undergo unwanted hydrolysis. Use an anti-static brush and dustpan to carefully sweep up the powder, minimizing dust generation.

  • Containment (Liquid Solutions): If the compound is dissolved in an organic solvent, cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth).

  • Collection: Transfer all absorbed material and contaminated sweeping tools into a compatible, sealable secondary container (e.g., a wide-mouth HDPE jar).

  • Labeling: Label the container explicitly as "Hazardous Spill Cleanup - Contains Fluorinated Organics" and route it immediately to the solid halogenated waste stream[5][6].

Standard Operating Procedure: Terminal Disposal

Never dispose of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one or its derivatives down the drain or in standard municipal trash[5][6].

Phase 1: Liquid Waste Segregation

  • Collect all reaction filtrates and solvent solutions containing the compound in an HDPE carboy strictly designated for Halogenated Organic Waste [4][5].

  • Ensure the waste container is kept closed at all times unless actively adding waste to prevent fugitive emissions[4].

  • Do not mix with incompatible substances (e.g., strong oxidizers or concentrated acids) to prevent exothermic reactions within the waste carboy.

Phase 2: Solid Waste Management

  • Deposit all chemically contaminated consumables—including Kimwipes, disposable spatulas, filter papers, and nitrile gloves—into a poly-lined Hazardous Solid Waste container[5].

  • Seal the bag when it reaches 75% capacity to prevent rupture during transport[5].

Phase 3: Primary Container Decontamination

  • Empty glass reagent bottles must be triple-rinsed with a compatible halogenated solvent (e.g., dichloromethane) to dissolve and remove all fluorinated residues[5][7].

  • Deposit the rinsate directly into the Halogenated Liquid Waste carboy[5].

  • Deface or completely remove the original manufacturer's label from the glass bottle[5].

  • Once decontaminated and defaced, the glass may be safely disposed of in a standard laboratory broken glass receptacle[6][7].

Quantitative Data & Classification Summaries

Table 1: Hazard Classification & Required PPE

Hazard CategoryGHS CodeImplicationRequired PPE
Skin Irritation H315Direct contact causes epidermal inflammation.Standard Nitrile Gloves, Lab Coat
Eye Irritation H319Contact causes severe ocular irritation/damage.Safety Goggles (ANSI Z87.1)
Respiratory Irritation H335Inhalation of dust causes mucosal irritation.Handle in Fume Hood; N95 if outside
Acute Toxicity (Oral) H302Harmful if ingested.Strict hygiene; no eating/drinking in lab

Table 2: Waste Segregation & Container Specifications

Waste TypeContaminant ProfileDesignated StreamContainer Specification
Organic Solutions Dissolved in DCM, EtOAc, etc.Halogenated Liquid WasteHDPE Carboy, Vapor-tight cap
Solid Consumables Trace powder on PPE/wipesHazardous Solid WastePoly-lined 5-gallon pail
Spill Cleanup High conc. powder + VermiculiteHazardous Solid WasteWide-mouth HDPE jar, sealed
Empty Vials Triple-rinsed glassClean Glass WasteCardboard Glass Disposal Box

References

  • SAFETY DATA SHEET - SigmaAldrich (GHS Classifications) Sigma-Aldrich / MilliporeSigma [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure Division of Research Safety, University of Illinois [Link]

  • Treatment and management of selected hazardous/toxic wastes (Incineration & Scrubbers) Journal of the Air Pollution Control Association (Tandfonline) [Link]

  • Standards for Owners and Operators of Hazardous Waste Incinerators U.S. Environmental Protection Agency (EPA)[Link]

  • Hazardous Waste Disposal Guide - Research Safety Northwestern University [Link]

  • Waste Disposal Procedures (Triple Rinsing & Segregation) UBC Chemical and Biological Engineering[Link]

  • Chemical Waste Disposal Manual Dalhousie University[Link]

Sources

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